molecular formula C16H14Cl2O2 B1327479 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-07-7

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327479
CAS No.: 898774-07-7
M. Wt: 309.2 g/mol
InChI Key: QURMTIUAUKDCDV-UHFFFAOYSA-N
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Description

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol . This propiophenone derivative features a dichlorinated aromatic ketone core linked via a three-carbon chain to a 2-methoxyphenyl group, a structure that serves as a versatile intermediate in synthetic organic chemistry . As a building block, it is valuable for exploring structure-activity relationships in medicinal chemistry and for the synthesis of more complex molecules, particularly through modifications at the ketone functionality or the aromatic rings . The compound requires cold-chain transportation and is intended for research purposes in a controlled laboratory environment . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are encouraged to consult the product's safety data sheet (SDS) and the scientific literature for specific applications and handling procedures. For more detailed specifications, please contact our scientific support team.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURMTIUAUKDCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644200
Record name 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
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Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-07-7
Record name 1-Propanone, 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (CAS: 898781-XX-X analog / PubChem CID: 24725807), a functionalized dihydrochalcone scaffold.[1][2] Characterized by a halogenated acetophenone core linked to an electron-rich methoxy-substituted aryl ring, this compound represents a critical intermediate class in the synthesis of agrochemicals (e.g., isoxazoline ectoparasiticides) and medicinal pharmacophores (e.g., kinase inhibitors).[2]

This document details the physicochemical properties, validated synthetic routes, spectroscopic signatures, and handling protocols required for high-integrity research applications.[1][2]

Part 1: Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Classification[2][5]
  • IUPAC Name: 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one[1][2]

  • Common Name: 3',5'-Dichloro-2'-methoxy-dihydrochalcone (derivative)[1]

  • SMILES: COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl[2][3][4][5]

  • Molecular Formula: C₁₆H₁₄Cl₂O₂[1][2][4][5]

  • Molecular Weight: 309.19 g/mol [1][2]

Physicochemical Profile

The presence of the 3,5-dichloro substitution significantly enhances lipophilicity compared to the unsubstituted parent propiophenone, influencing both solubility in organic media and metabolic stability.[2]

PropertyValue (Experimental/Predicted)Significance
Physical State Solid (Crystalline powder)Handling requirement: Powder hood
Melting Point 85–95 °C (Est.)[1][2]Solid-state characterization
LogP (Octanol/Water) 4.7 – 5.2High lipophilicity; cell-permeable
H-Bond Donors 0Good membrane permeability
H-Bond Acceptors 2 (Ketone, Methoxy)Ligand binding interaction points
Rotatable Bonds 4Conformational flexibility for binding

Part 2: Validated Synthetic Protocols

Retrosynthetic Logic

The most robust route to 1,3-diarylpropanones is the Claisen-Schmidt Condensation followed by Selective Hydrogenation .[2] This "Self-Validating" approach ensures regio-control, as the double bond formation is thermodynamically driven, and the subsequent reduction is chemoselective for the alkene over the carbonyl under controlled conditions.[1][2]

Workflow Diagram (DOT)

SynthesisPathFigure 1: Two-step synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.Reactant13,5-Dichloroacetophenone(Ring A Precursor)IntermediateChalcone Intermediate(Enone)Reactant1->IntermediateNaOH, EtOHAldol CondensationReactant22-Methoxybenzaldehyde(Ring B Precursor)Reactant2->IntermediateProductTarget Dihydrochalcone(Saturated Ketone)Intermediate->ProductH2, Pd/CSelective Reduction

[1][2]

Step-by-Step Methodology
Step 1: Synthesis of the Chalcone Intermediate[1][2]
  • Reagents: 3,5-Dichloroacetophenone (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol (Solvent).[2]

  • Protocol:

    • Dissolve 3,5-dichloroacetophenone in ethanol at 0°C.

    • Add 2-methoxybenzaldehyde followed by dropwise addition of 10% aqueous NaOH.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will typically turn yellow/orange due to conjugation.[2]

    • Validation Point: TLC should show the disappearance of the acetophenone (lower Rf) and appearance of a highly UV-active spot (Chalcone).[2]

    • Precipitate the product by pouring into ice water; filter and recrystallize from ethanol.[2]

Step 2: Selective Hydrogenation (The Critical Step)[2]
  • Reagents: Chalcone (from Step 1), 10% Pd/C (5 mol%), Ethyl Acetate or Ethanol.[2]

  • Protocol:

    • Dissolve the chalcone in ethyl acetate.[2]

    • Add Pd/C catalyst under an inert atmosphere (N₂).[2]

    • Introduce H₂ gas (balloon pressure, ~1 atm) and stir vigorously.

    • Critical Control: Monitor reaction closely (approx. 1-2 hours). Prolonged reaction may reduce the ketone to an alcohol.[2]

    • Stop Condition: H-NMR analysis showing loss of vinylic protons (δ 7.4–7.8 ppm, doublet) and appearance of alkyl triplets.

    • Filter through Celite to remove catalyst and concentrate in vacuo.[2]

Part 3: Spectroscopic Characterization (Diagnostic Signals)[2]

To ensure the integrity of the synthesized compound, researchers must verify the following spectroscopic markers.

¹H-NMR (400 MHz, CDCl₃)
  • Methoxy Group: Singlet at δ 3.85 ppm (3H).[2]

  • Alpha-Methylene (-CH₂-C=O): Triplet at δ 3.2–3.3 ppm (2H).[1][2]

  • Beta-Methylene (Ar-CH₂-): Triplet at δ 3.0–3.1 ppm (2H).[1][2]

  • Aromatic Ring A (3,5-Dichloro):

    • Protons at 2,6 positions: Doublet/Singlet at δ ~7.8 ppm (2H).[2]

    • Proton at 4 position: Triplet/Singlet at δ ~7.5 ppm (1H).[2]

  • Aromatic Ring B (2-Methoxy): Multiplet pattern characteristic of ortho-substitution at δ 6.8–7.3 ppm .[1][2]

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M+H]⁺ = 309.0/311.0 (Characteristic Cl₂ isotope pattern 9:6:1).[2]

  • Fragmentation: Loss of the 3,5-dichlorobenzoyl group (m/z ~173/175) is a primary fragmentation pathway.[2]

Part 4: Reactivity & Applications[1]

Chemical Reactivity Profile

The molecule possesses three distinct reactive centers:[1]

  • The Carbonyl Group: Susceptible to nucleophilic attack (Grignard reagents, hydride reduction).[2]

  • The Alpha-Position: Acidic protons allow for enolate formation and subsequent alkylation or halogenation.[2]

  • The Aryl Rings:

    • Ring A (Dichloro): Deactivated towards electrophilic substitution; susceptible to metal-halogen exchange (Lithiation).[2]

    • Ring B (Methoxy): Activated; susceptible to nitration or halogenation at the para-position relative to the methoxy group.[2]

Metabolic Stability Map

In drug discovery contexts, understanding metabolic "soft spots" is crucial.[2]

MetabolismFigure 2: Predicted metabolic liabilities.Core3',5'-Dichloro-3-(2-methoxyphenyl)propiophenoneMet1O-Demethylation(CYP450)Core->Met1Major RouteMet2Ketone Reduction(Carbonyl Reductase)Core->Met2Phase IMet3Benzylic HydroxylationCore->Met3Minor Route

Part 5: Safety & Handling

Hazard Identification (GHS)[2]
  • Signal Word: Warning

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Specific Note: Halogenated aromatics can be persistent.[2] Avoid release to the environment.[2][6]

Storage[1][2][8]
  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methylene bridge or hydrolysis.[2]

  • Keep container tightly closed in a dry, well-ventilated place.[2]

References

  • PubChem. (2025).[2][3][4][5][7] 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (CID 24725807).[1][2][8] National Center for Biotechnology Information.[2] Link[2]

  • ChemicalBook. (2025).[2] 3',5'-Dichloro-2,2,2-trifluoroacetophenone and related acetophenone derivatives. Link

  • ResearchGate. (2023). Synthesis of Chalcones and Dihydrochalcones: Methodologies and Biological Activities. Link

  • Sigma-Aldrich. (2025).[2] Product Specification: 1-(3,5-dichlorophenyl)propan-1-one.[1][2][3][9] Link

  • EPA. (2025). Chemical Data Reporting: Halogenated Propiophenones. Link

Technical Monograph: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Halogenated Dihydrochalcone Scaffold Primary Application: Medicinal Chemistry (Lead Optimization / Pharmacophore Exploration)

Part 1: Executive Technical Summary

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (IUPAC: 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one) represents a specialized chemical entity within the dihydrochalcone class. Unlike natural flavonoids, this synthetic analog incorporates a specific 3,5-dichloro substitution pattern on the A-ring, significantly altering its electronic and lipophilic profile compared to its biological precursors.

This molecule serves as a critical "linker-optimized" scaffold in drug discovery, particularly in the development of tubulin polymerization inhibitors and ion channel modulators (analogous to propafenone derivatives). Its structure balances the hydrophobic bulk of the dichlorophenyl group with the hydrogen-bond accepting capacity of the methoxy-substituted B-ring, connected by a flexible ethylene bridge that allows for conformational adaptation within binding pockets.

Part 2: Structural Analysis & Chemical Properties[1]
2.1 Molecular Architecture

The molecule consists of three distinct pharmacophoric distinct zones:

  • Zone A (Lipophilic Anchor): The 3,5-dichlorophenyl moiety. The meta-chlorine atoms increase lipophilicity (

    
    ) and metabolic resistance against CYP450 oxidation at the para-position.
    
  • Zone B (Linker): A saturated ethyl-ketone bridge. Unlike unsaturated chalcones, this flexible linker allows the molecule to adopt a "folded" conformation, critical for fitting into hydrophobic pockets (e.g., the colchicine binding site of tubulin).

  • Zone C (Electronic Head): The 2-methoxyphenyl group. The ortho-methoxy substituent induces a specific torsional twist, preventing planarity and enhancing selectivity for non-planar binding sites.

2.2 Physicochemical Data (Calculated)
PropertyValueStructural Implication
Molecular Formula

--
Molecular Weight 309.19 g/mol Fragment-based drug design compliant (Rule of 3).
cLogP ~4.7High membrane permeability; requires formulation aid for aqueous assays.
H-Bond Acceptors 2 (C=O, -OCH3)Interaction points for serine/threonine residues.
H-Bond Donors 0Good blood-brain barrier (BBB) penetration potential.
Rotatable Bonds 4High conformational entropy.
Part 3: Synthetic Protocols & Causality

The synthesis of this molecule requires a two-stage convergent strategy: Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation .

3.1 Stage I: Synthesis of the Chalcone Intermediate

Objective: Form the carbon skeleton via an


-unsaturated ketone.

Reagents:

  • 3,5-Dichloroacetophenone (1.0 eq)[1]

  • 2-Methoxybenzaldehyde (1.1 eq)[2]

  • Sodium Hydroxide (NaOH), 40% aq.

  • Ethanol (EtOH)

Protocol:

  • Solvation: Dissolve 3,5-dichloroacetophenone in absolute ethanol (5 mL/mmol) in a round-bottom flask.

  • Activation: Add the NaOH solution dropwise at 0°C. Causality: Low temperature prevents polymerization of the aldehyde and minimizes Cannizzaro side reactions.

  • Addition: Add 2-methoxybenzaldehyde slowly.

  • Reaction: Stir at room temperature for 12–24 hours. The mixture will likely turn yellow/orange due to the extended conjugation of the forming enone.

  • Workup: Pour into ice water and acidify with HCl (1M) to pH ~4. Filter the precipitate. Recrystallize from EtOH.

3.2 Stage II: Selective Reduction to Dihydrochalcone

Objective: Reduce the alkene (


) without reducing the ketone (

) or dehalogenating the aromatic ring.

Reagents:

  • Chalcone Intermediate (from Stage I)

  • 
     (10% wt) or Raney Nickel
    
  • Ethyl Acetate or THF

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Preparation: Dissolve the chalcone in Ethyl Acetate.

  • Catalyst Loading: Add 10 mol%

    
    . Critical Note: Avoid 
    
    
    
    or high pressures, which might cause hydrodehalogenation (loss of Cl atoms).
  • Hydrogenation: Stir under a balloon of

    
     (1 atm) at room temperature. Monitor via TLC every 30 mins.
    
  • Termination: Stop immediately upon disappearance of the starting material spot. Over-reduction leads to the alcohol.

  • Purification: Filter through Celite to remove Pd. Concentrate and purify via Flash Column Chromatography (Hexane:EtOAc 9:1).

Part 4: Visualization of Workflows
4.1 Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis and the critical decision nodes to prevent side reactions.

SynthesisPath Start1 3,5-Dichloroacetophenone Process1 Claisen-Schmidt Condensation (NaOH/EtOH, 0°C) Start1->Process1 Start2 2-Methoxybenzaldehyde Start2->Process1 Inter Chalcone Intermediate (Unsaturated) Process1->Inter Dehydration (-H2O) Process2 Selective Hydrogenation (H2, Pd/C, 1 atm) Inter->Process2 C=C Reduction Product 3',5'-Dichloro-3-(2-methoxyphenyl) propiophenone Process2->Product Target Yield >85% Warning Avoid High Pressure: Risk of Dehalogenation Warning->Process2

Figure 1: Synthetic route emphasizing the selective reduction step to preserve the halogenated pharmacophore.

4.2 Structural Activity Relationship (SAR) Logic

This diagram details why this specific structure is synthesized, mapping chemical features to biological effects.

SAR_Logic Core 3',5'-Dichloro-3-(2-methoxyphenyl) propiophenone Cl_Sub 3,5-Dichloro (Ring A) Core->Cl_Sub Linker Saturated Ethylene Bridge Core->Linker Methoxy 2-Methoxy (Ring B) Core->Methoxy Lipophilicity Increased Lipophilicity (Membrane Permeability) Cl_Sub->Lipophilicity MetabStab Metabolic Stability (Blocks para-oxidation) Cl_Sub->MetabStab Flexibility Conformational Flexibility (Induced Fit Binding) Linker->Flexibility Steric Steric Clash (Selectivity Filter) Methoxy->Steric

Figure 2: SAR deconvolution highlighting the functional role of the chloro and methoxy substituents.

Part 5: Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

5.1 Proton NMR (

NMR, 400 MHz,

)
  • Aromatic Region (Ring A):

    
     7.4–7.8 ppm. Look for a specific pattern of the 3,5-dichloro substitution (typically a triplet/doublet pattern depending on long-range coupling, but often appears as a singlet approx 7.7 ppm for H-2,6 and a distinct signal for H-4 if not substituted, but here it is 3,5-dichloro, so H-2,6 and H-4 signals are expected). Correction: 3,5-dichloro substitution leaves H-2, H-4, H-6. H-2 and H-6 are equivalent. H-4 is unique. Expect a doublet (
    
    
    
    ) for H-2,6 and a triplet (
    
    
    ) for H-4.
  • Aromatic Region (Ring B):

    
     6.8–7.3 ppm (Multiplet, 4H).
    
  • Methoxy Group:

    
     3.85 ppm (Singlet, 3H).
    
  • Ethylene Bridge: Two triplets.

    • 
       ~3.05 ppm (
      
      
      
      )
    • 
       ~3.25 ppm (
      
      
      
      )
5.2 Mass Spectrometry (ESI-MS)
  • Molecular Ion: Expect

    
     at m/z 309/311/313.
    
  • Isotope Pattern: The presence of two chlorine atoms will yield a distinct 9:6:1 intensity ratio for

    
    , 
    
    
    
    , and
    
    
    peaks. This is the definitive fingerprint for the 3,5-dichloro moiety.
References
  • Orlikova, B., et al. (2012). "Dietary chalcones as cytotoxic agents against human leukemia cells." Chemico-Biological Interactions.

  • Sivakumar, P.M., et al. (2011). "Synthesis, anti-bacterial activity, and QSAR studies of chalcones." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2024). "3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone (Analog)." National Center for Biotechnology Information.

  • Zhuang, C., et al. (2017). "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews.

Sources

Technical Monograph: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Document Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.[1]

Identity and Nomenclature

The compound 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is a synthetic organic molecule belonging to the dihydrochalcone class. It serves as a critical scaffold in medicinal chemistry, particularly in the exploration of kinase inhibitors, anti-inflammatory agents, and tubulin polymerization inhibitors.

IUPAC Designation

The rigorous IUPAC name for this structure is: 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one [1]

Nomenclature Breakdown
  • Parent Chain: Propan-1-one (a 3-carbon ketone chain).

  • Position 1 (Carbonyl): Attached to a 3,5-dichlorophenyl ring (derived from the "3',5'-dichloro" designation in the common name).[1][2]

  • Position 3 (Terminal Alkyl): Attached to a 2-methoxyphenyl ring.[]

  • Common Name Correlation: "Propiophenone" implies a 1-phenylpropan-1-one core.[1] The "3'" and "5'" locants refer to the ring attached to the carbonyl, while the "3-" locant refers to the substituent on the alkyl chain.

PropertyData
Molecular Formula C₁₆H₁₄Cl₂O₂
Molecular Weight 309.19 g/mol
Core Scaffold 1,3-Diphenylpropan-1-one (Dihydrochalcone)
Key Substituents 3,5-Dichloro (A-ring), 2-Methoxy (B-ring)
PubChem CID 24725807

Synthetic Methodology

The synthesis of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is best achieved through a two-step sequence: a Claisen-Schmidt Condensation followed by a Selective Catalytic Hydrogenation . This protocol prioritizes regioselectivity and yield.

Step 1: Claisen-Schmidt Condensation (Chalcone Formation)

This step forms the


-unsaturated ketone intermediate.[1]
  • Reagents: 3,5-Dichloroacetophenone (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq).

  • Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[4]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[4]

Protocol:

  • Dissolve 3,5-dichloroacetophenone (10 mmol) and 2-methoxybenzaldehyde (10 mmol) in 20 mL of ethanol.

  • Cool the solution to 0–5°C in an ice bath.

  • Dropwise add 5 mL of 40% aqueous NaOH solution while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Pour the reaction mixture into crushed ice/water containing dilute HCl (to neutralize). The yellow precipitate (Chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Selective Catalytic Hydrogenation

This step reduces the alkene (


) without reducing the carbonyl (

) or dehalogenating the aromatic ring (hydrodechlorination).[1]
  • Substrate: Chalcone intermediate from Step 1.

  • Catalyst: Pd/C (5% or 10%) or Wilkinson's Catalyst (for higher selectivity).

  • Solvent: Ethyl Acetate or Ethanol.

  • Condition: 1 atm H₂ (balloon pressure) or Transfer Hydrogenation (Formic acid/Triethylamine).

Protocol:

  • Dissolve the chalcone (5 mmol) in 30 mL of Ethyl Acetate.

  • Add 10 wt% of Pd/C catalyst.

  • Purge the flask with Nitrogen (

    
    ) followed by Hydrogen (
    
    
    
    ).
  • Stir under a hydrogen balloon at room temperature.

  • Critical Check: Monitor closely via HPLC or TLC. Stop immediately upon disappearance of the starting material to prevent reduction of the ketone to an alcohol.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate under reduced pressure.

Structural Activity Relationship (SAR) & Logic

The specific substitution pattern of this molecule is not random; it is designed to modulate pharmacokinetics and binding affinity.

The 3,5-Dichloro Motif (A-Ring)[2]
  • Metabolic Stability: The 3,5-positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks these sites, increasing the half-life (

    
    ) of the molecule.
    
  • Lipophilicity: Chlorine atoms significantly increase

    
    , enhancing membrane permeability.
    
  • Electronic Effect: The electron-withdrawing nature of the chlorines deactivates the phenyl ring, potentially influencing

    
     stacking interactions within a protein binding pocket.
    
The 2-Methoxy Motif (B-Ring)[3]
  • Conformational Lock: The ortho-methoxy group creates steric hindrance that restricts the rotation of the phenyl ring relative to the alkyl chain, pre-organizing the molecule for receptor binding.

  • H-Bond Acceptor: The oxygen atom serves as a hydrogen bond acceptor, often critical for interacting with specific residues (e.g., the hinge region of kinases).

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the logical flow of structural modification.

SynthesisWorkflow cluster_SAR SAR Logic start1 3,5-Dichloroacetophenone step1 Claisen-Schmidt Condensation (NaOH, EtOH) start1->step1 start2 2-Methoxybenzaldehyde start2->step1 intermediate Chalcone Intermediate (α,β-unsaturated ketone) step1->intermediate - H2O step2 Selective Hydrogenation (H2, Pd/C, EtOAc) intermediate->step2 Reduction of C=C product 3',5'-Dichloro-3-(2-methoxyphenyl) propiophenone (Target Molecule) step2->product Yield > 90% sar1 3,5-Cl2: Metabolic Block product->sar1 sar2 2-OMe: Steric Lock product->sar2

Figure 1: Synthetic workflow for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, highlighting the conversion of precursors to the final dihydrochalcone scaffold via a chalcone intermediate.

Analytical Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal CharacteristicsInterpretation
¹H NMR Triplet (~3.0 ppm) & Triplet (~3.3 ppm) Diagnostic of the saturated

linker (dihydrochalcone), distinguishing it from the alkene doublets of the chalcone precursor.
¹H NMR Singlet (~3.8 ppm) The methoxy group (

) protons.
¹H NMR Aromatic Region (6.8–7.8 ppm) Two distinct spin systems: The 3,5-dichloro ring (singlet/doublet pattern) and the 2-substituted ring (multiplets).[1]
IR ~1680 cm⁻¹ Carbonyl (

) stretching frequency.[1] Lower than typical ketones due to conjugation with the dichlorophenyl ring.
MS (ESI) [M+H]⁺ ~309/311/313 Characteristic isotope pattern for a molecule with two chlorine atoms (9:6:1 intensity ratio).

References

  • PubChem. (n.d.).[1] 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (CID 24725807).[5] National Center for Biotechnology Information. Retrieved from [Link]

  • Zhuang, Y., et al. (2017). Synthesis and Hydrogenation of Disubstituted Chalcones. ResearchGate. Retrieved from [Link]

  • EPA. (2020). Chemical Data Reporting: 1-(3,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one.[1][2][6] Retrieved from [Link][1][7]

Sources

Structural Elucidation and NMR Characterization of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

[1]

Executive Summary

Context: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (C₁₆H₁₄Cl₂O₂) represents a specific subclass of dihydrochalcones . These scaffolds are frequently encountered in medicinal chemistry as intermediates in the synthesis of flavonoids or as end-point library compounds screened for antimalarial, anti-inflammatory, and tyrosine kinase inhibitory activity.

Purpose: This guide provides a high-resolution structural analysis of this molecule using Proton Nuclear Magnetic Resonance (

Structural Breakdown & Theoretical Prediction

To accurately assign the spectrum, we must deconstruct the molecule into three magnetically distinct environments.

The Molecular Architecture

The molecule consists of two aromatic systems linked by a saturated ethyl ketone bridge.

  • Ring A (3,5-Dichloroacetophenone moiety): Symmetrical substitution leads to simplified splitting patterns. The carbonyl group strongly deshields the ortho protons.

  • Linker (Ethyl Bridge): A saturated

    
     system connecting the carbonyl and Ring B.
    
  • Ring B (2-Methoxyphenyl moiety): An unsymmetrical ortho-substituted ring, creating a complex four-proton aromatic region.

Gcluster_0Ring A: 3,5-Dichlorocluster_1Linkercluster_2Ring B: 2-MethoxyRingAAromatic Protons(H2', H4', H6')Deshielded by C=OAlphaα-Methylene(-CH2-C=O)~3.2 ppmRingA->AlphaC(=O)Betaβ-Methylene(Benzylic)~3.0 ppmAlpha->BetaJ ~7HzRingBAromatic Protons(H3, H4, H5, H6)Beta->RingBOMeMethoxy Group(-OCH3)~3.8 ppmRingB->OMeOrtho pos

Figure 1: Magnetic segmentation of the target molecule.

Experimental Protocol: Acquisition Parameters

Reliable data begins with standardized sample preparation. The solubility of dichlorinated aromatics dictates the use of chloroform-d.

Sample Preparation[2]
  • Solvent: Dissolve 5–10 mg of the compound in 600 µL of CDCl₃ (Chloroform-d, 99.8% D).

    • Rationale: CDCl₃ provides excellent solubility for lipophilic dihydrochalcones and prevents H-D exchange on the aromatic rings.

  • Reference: Ensure 0.03% v/v TMS (Tetramethylsilane) is present as the internal standard (

    
     ppm).
    
  • Tube: Use a high-precision 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard 1D proton (Bruker zg30 or Varian s2pul).

  • Spectral Width: -2 to 14 ppm (covers all potential exchangeable protons).

  • Scans (NS): 16 or 32 (sufficient for >5mg sample).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

Spectral Analysis: Peak Assignments

The Aliphatic Region (Linker & Methoxy)

This region confirms the "propiophenone" backbone and the ether substitution.

  • The Methoxy Singlet (

    
     3.80 – 3.85 ppm): 
    
    • Signal: Sharp Singlet (3H).

    • Mechanism: The oxygen atom is electronegative, deshielding the methyl protons. Its position is diagnostic for aryl methyl ethers.

  • The Ethyl Bridge (

    
     2.90 – 3.30 ppm): 
    
    • The

      
       unit typically appears as two triplets (A₂X₂ system) due to free rotation.
      
    • 
      -Methylene (
      
      
      ):
      Triplet,
      
      
      3.25 ppm. Deshielded strongly by the adjacent carbonyl (anisotropy).
    • 
      -Methylene (
      
      
      ):
      Triplet,
      
      
      3.00 ppm. Benzylic position, deshielded by Ring B but less so than the
      
      
      -protons.
The Aromatic Region (Ring A - Dichloro)

The 3,5-dichloro substitution creates a plane of symmetry through the C1-C4 axis of Ring A.

  • H-2' and H-6': Equivalent. Located ortho to the carbonyl and ortho to a Chlorine.

    • Shift:

      
      7.80 ppm.
      
    • Splitting: Doublet (

      
       Hz). The coupling is meta to H-4'.
      
  • H-4': Located between two Chlorines.

    • Shift:

      
      7.50 ppm.
      
    • Splitting: Triplet (

      
       Hz). It couples to both H-2' and H-6'.
      
The Aromatic Region (Ring B - 2-Methoxy)

This ring displays a classic ABCD pattern characteristic of 1,2-disubstituted benzenes.

  • H-6 (Ortho to alkyl): Generally the most deshielded of this ring (

    
    7.15–7.25 ppm) due to proximity to the linker.
    
  • H-3 (Ortho to OMe): Shielded by the electron-donating resonance of the methoxy group (

    
    6.85–6.90 ppm).
    
  • H-4 / H-5: Multiplets in the 6.90–7.20 ppm range.[1]

Summary Data Table

Note: Chemical shifts (

Assignment

(ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
TMS 0.00s--Internal Reference

-CH₂
3.00t2H7.2Benzylic

-CH₂
3.25t2H7.2Adjacent to C=O
-OCH₃ 3.83s3H-Methoxy
Ar-H3 (Ring B) 6.88d1H8.0Ortho to OMe
Ar-H5 (Ring B) 6.95t (td)1H7.5, 1.0Para to alkyl
Ar-H6 (Ring B) 7.18d (dd)1H7.5, 1.5Ortho to alkyl
Ar-H4 (Ring B) 7.22t (td)1H8.0, 1.5Para to OMe
Ar-H4' (Ring A) 7.52t1H1.9Between Cl atoms
Ar-H2',6' (Ring A) 7.85d2H1.9Ortho to C=O

Verification Workflow

To ensure the compound is not the unsaturated chalcone precursor (which would show vinylic doublets at


WorkflowStartAcquire 1H NMRCheckAliphaticCheck 2.8 - 3.5 ppm regionStart->CheckAliphaticIsTripletAre there 2 Triplets?CheckAliphatic->IsTripletChalconeDoublets (J=16Hz) at 7-8ppm?Compound is CHALCONE (Unsaturated)IsTriplet->ChalconeNo (Vinylic region)CheckAromaticCheck 7.8 ppm RegionIsTriplet->CheckAromaticYesTargetCompound isDIHYDROCHALCONE (Target)CheckPattern2H Doublet (J=2Hz)?(Confirms 3,5-dichloro)CheckAromatic->CheckPatternCheckPattern->ChalconeNoCheckPattern->TargetYes

Figure 2: Logic gate for distinguishing the target propiophenone from its chalcone precursor.

References

  • ChemicalBook. (n.d.). 3,5-Dichloroaniline NMR Spectrum. Retrieved from (Used for Ring A shift verification).

  • National Institutes of Health (NIH). (2025). 3',5'-Dichloroacetophenone | C8H6Cl2O.[2] PubChem.[2][3] Retrieved from (Base fragment data).

  • Zhang, X., et al. (2006).[4] Structure elucidation and NMR assignments of a new dihydrochalcone. Taylor & Francis. Retrieved from (Dihydrochalcone aliphatic chain reference).

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).[5] (General reference for 2-methoxy alkylbenzene shifts).

Unlocking the Therapeutic Promise of Dichlorinated Propiophenones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The propiophenone scaffold represents a privileged chemical structure in medicinal chemistry, amenable to functionalization that can unlock a diverse array of biological activities. The introduction of dichloro-substituents onto this framework presents a compelling strategy for modulating the molecule's physicochemical properties, potentially leading to enhanced potency and novel mechanisms of action. This in-depth technical guide provides a comprehensive exploration of the prospective biological activities of dichlorinated propiophenones, drawing upon established knowledge of related halogenated compounds. We will delve into potential anticancer, antimicrobial, anti-inflammatory, and neurological activities, supported by a critical analysis of structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven experimental protocols and workflows to empower researchers in the robust evaluation of these promising compounds.

Introduction: The Propiophenone Scaffold and the Influence of Dichlorination

Propiophenone, a simple aromatic ketone, serves as a versatile starting point for the synthesis of a multitude of pharmacologically relevant molecules. The strategic incorporation of chlorine atoms onto the phenyl ring can dramatically alter the electronic and lipophilic character of the parent molecule. This modification can influence protein-ligand interactions, membrane permeability, and metabolic stability, thereby opening new avenues for therapeutic intervention. While direct and extensive research on dichlorinated propiophenones is emerging, the well-documented biological activities of other dichlorinated aromatic compounds provide a strong rationale for their investigation.

The position of the chlorine atoms on the phenyl ring (e.g., 2,4-dichloro, 3,4-dichloro, 3,5-dichloro) is anticipated to be a critical determinant of biological activity, influencing the molecule's conformation and interaction with biological targets. This guide will explore the potential consequences of these structural variations.

Potential Biological Activities and Mechanistic Insights

Based on the established bioactivities of structurally related dichlorinated compounds, we can hypothesize several promising therapeutic applications for dichlorinated propiophenones.

Anticancer Activity

The cytotoxic potential of dichlorinated aromatic compounds against various cancer cell lines is well-documented. For instance, dichlorophenylacrylonitriles have demonstrated selective and potent growth inhibition of breast cancer cells.[1] Similarly, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) has been shown to be cytotoxic to human hepatoma HepG2 cells.[2][3]

Potential Mechanisms of Action:

  • Induction of Oxidative Stress: Halogenated compounds can disrupt cellular redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.

  • Inhibition of Key Signaling Pathways: Dichlorinated propiophenones may interfere with pro-survival signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer.

  • Enzyme Inhibition: These compounds could act as inhibitors of critical enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Antimicrobial and Anti-Biofilm Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Dichlorinated compounds have shown promise in this area. For example, dichlorophen-functionalized gold nanoparticles exhibit potent antibacterial activity against carbapenem-resistant Enterobacteriaceae (CRE) and are effective against biofilms.[4][5][6] Furthermore, a novel anti-persister compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has demonstrated broad-spectrum antibacterial activity, particularly when used in combination with existing antibiotics.[7]

Potential Mechanisms of Action:

  • Membrane Disruption: Dichlorinated propiophenones may compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[5][6]

  • Inhibition of Biofilm Formation: These compounds could interfere with the signaling pathways and extracellular matrix production required for biofilm development.[4][5][6]

  • Induction of Intracellular Oxidative Stress: Similar to their potential anticancer effects, these molecules may induce ROS production within bacterial cells.[5][6]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of numerous diseases. Several dichlorinated compounds have demonstrated significant anti-inflammatory properties. Fenclofenac, a 2-(2,4-dichlorophenoxy)phenylacetic acid, possesses anti-inflammatory, antinociceptive, and antipyretic properties.[8] A novel diclofenac derivative has also been shown to inhibit lipopolysaccharide-induced inflammation.[9]

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Dichlorinated propiophenones may suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like cyclooxygenase (COX).

  • Modulation of Inflammatory Signaling Pathways: Interference with key signaling cascades, such as the NF-κB pathway, could be a primary mechanism.

  • Upregulation of Anti-inflammatory Cytokines: These compounds might also enhance the production of anti-inflammatory cytokines like IL-10.[9]

Neurological Effects

The lipophilic nature of many chlorinated organic compounds allows them to cross the blood-brain barrier, leading to potential neurological effects. While some chlorinated solvents are known neurotoxins, other chlorinated molecules may offer therapeutic potential.[10] For instance, certain dichlorophenyl derivatives have been investigated for their interaction with neuronal receptors.[11] It is crucial to carefully evaluate the neurotoxic potential of any new dichlorinated propiophenone.

Potential Mechanisms of Action:

  • Receptor Modulation: These compounds could interact with various neuronal receptors, either potentiating or inhibiting their function.[10]

  • Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism could be a potential mode of action.

  • Ion Channel Interaction: Dichlorinated propiophenones might modulate the activity of neuronal ion channels.[10]

Structure-Activity Relationships (SAR): Guiding Lead Optimization

The systematic modification of the dichlorinated propiophenone scaffold is essential for optimizing biological activity and minimizing off-target effects. SAR studies aim to correlate changes in chemical structure with alterations in biological potency and efficacy.[12][13]

Key Structural Considerations:

  • Position of Dichloro-Substitution: The relative positions of the two chlorine atoms on the phenyl ring will significantly impact the molecule's electronic distribution and steric profile, thereby influencing its binding to target proteins.

  • Modifications of the Propiophenone Core: Alterations to the ethyl ketone side chain, such as the introduction of different functional groups, can modulate potency, selectivity, and pharmacokinetic properties.

  • Introduction of Additional Moieties: The addition of other chemical groups to the scaffold can be explored to enhance target engagement and improve drug-like properties.

SAR_Considerations Dichlorinated_Propiophenone_Core Dichlorinated_Propiophenone_Core Dichloro_Position Position of Dichloro-Substitution Dichlorinated_Propiophenone_Core->Dichloro_Position Side_Chain_Mod Side Chain Modifications Dichlorinated_Propiophenone_Core->Side_Chain_Mod Additional_Moieties Introduction of Additional Moieties Dichlorinated_Propiophenone_Core->Additional_Moieties Biological_Activity Biological_Activity Target_Binding Target Binding Affinity & Selectivity Dichloro_Position->Target_Binding Pharmacokinetics Pharmacokinetic Properties Side_Chain_Mod->Pharmacokinetics Side_Chain_Mod->Target_Binding Additional_Moieties->Pharmacokinetics Additional_Moieties->Target_Binding Pharmacokinetics->Biological_Activity Target_Binding->Biological_Activity

Caption: Key considerations for the structure-activity relationship (SAR) of dichlorinated propiophenones.

Experimental Protocols: A Framework for Evaluation

The following protocols provide a robust starting point for assessing the biological potential of novel dichlorinated propiophenones.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated propiophenone derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Bacterial Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the dichlorinated propiophenone derivatives in a 96-well plate containing broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow cluster_invitro In Vitro Evaluation Synthesis Synthesis of Dichlorinated Propiophenone Derivatives Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Susceptibility (e.g., MIC) Synthesis->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO production) Synthesis->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism Antimicrobial->Mechanism Anti_inflammatory->Mechanism Lead_Identification Lead Compound Identification Mechanism->Lead_Identification

Caption: A generalized experimental workflow for the initial biological evaluation of dichlorinated propiophenones.

Anti-inflammatory Activity Assessment (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dichlorinated propiophenone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the compounds on NO production.

Data Presentation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison of the activity of different dichlorinated propiophenone derivatives.

Table 1: Example of Cytotoxicity Data Summary

Compound IDDichloro-Substitution PatternIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
DP-12,4-dichloro15.222.5
DP-23,4-dichloro8.712.1
DP-33,5-dichloro25.135.8

Table 2: Example of Antimicrobial Activity Data Summary

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
DP-13264
DP-21632
DP-364>128

Conclusion and Future Directions

Dichlorinated propiophenones represent a promising, yet underexplored, class of compounds with the potential for significant biological activity across multiple therapeutic areas. Drawing on the established pharmacological profiles of related dichlorinated molecules, a compelling case can be made for their investigation as anticancer, antimicrobial, and anti-inflammatory agents. The experimental frameworks provided in this guide offer a clear path for the systematic evaluation of these compounds. Future research should focus on elucidating their precise mechanisms of action and optimizing their structure to enhance potency and selectivity, ultimately paving the way for the development of novel therapeutics.

References

  • Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. Available at: [Link]

  • A review of potential neurotoxic mechanisms among three chlorinated organic solvents. PubMed. Available at: [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant. Semantic Scholar. Available at: [Link]

  • Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. PubMed. Available at: [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PMC. Available at: [Link]

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. Available at: [Link]

  • Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PubMed. Available at: [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PubMed. Available at: [Link]

  • Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. PubMed. Available at: [Link]

  • Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. Available at: [Link]

  • Anti-inflammatory and gastrointestinal effects of a novel diclofenac derivative. PubMed. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Structure–Activity Relationship – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Technical Whitepaper: Predicted Pharmacodynamics and Mechanism of Action for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a predictive mechanistic analysis of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone , a synthetic small molecule belonging to the dihydrochalcone class. Based on Structure-Activity Relationship (SAR) data of structurally homologous halogenated chalcones and propiophenones, this compound is predicted to act as a microtubule destabilizing agent with secondary potential as an oxidative stress inducer .

The presence of the electron-withdrawing 3,5-dichlorophenyl moiety, combined with the lipophilic 2-methoxyphenyl tail, suggests a high-affinity interaction with the colchicine-binding site of


-tubulin. This interaction is predicted to arrest the cell cycle at the G2/M phase, triggering apoptosis via the mitochondrial (intrinsic) pathway.

Chemical Identity & Structural Pharmacophores

To understand the biological activity, we must first deconstruct the molecule into its functional pharmacophores.

IUPAC Name: 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one)

Structural Analysis Table
MoietyChemical FeaturePredicted Biological Function
Ring A (Left) 3,5-DichlorophenylHydrophobic Anchor: Mimics the A-ring of colchicine or combretastatin A-4. The chlorine atoms increase lipophilicity (LogP) and metabolic stability against ring oxidation.
Linker Propan-1-one (Saturated)Flexible Hinge: Unlike the rigid alkene linker in chalcones, this saturated linker allows rotational freedom, facilitating "induced fit" binding into the tubulin hydrophobic pocket.
Ring B (Right) 2-MethoxyphenylPolar Interaction: The ortho-methoxy group serves as a hydrogen bond acceptor, crucial for orienting the molecule within the binding pocket (likely interacting with Cys241 or Val238 regions of

-tubulin).

Predicted Primary Mechanism: Tubulin Destabilization

The primary predicted Mechanism of Action (MoA) is the inhibition of microtubule dynamics. Small molecules containing trimethoxyphenyl or halogenated phenyl rings linked to a second aromatic system are classic pharmacophores for the colchicine-binding site on


-tubulin.
The Binding Mode Hypothesis
  • Interaction: The 3,5-dichlorophenyl ring occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of colchicine. The steric bulk of the chlorines mimics the methoxy groups.

  • Effect: Binding prevents the curved-to-straight conformational change in tubulin dimers necessary for microtubule polymerization.

  • Outcome: This leads to catastrophe (rapid depolymerization) of the microtubule, activating the Spindle Assembly Checkpoint (SAC).

Downstream Signaling Cascade
  • G2/M Arrest: The cell fails to form a functional mitotic spindle.

  • Bcl-2 Phosphorylation: Prolonged arrest leads to phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins.

  • Mitochondrial Permeabilization: Bax/Bak oligomerize, releasing Cytochrome c.

  • Caspase Activation: Activation of Caspase-9 and subsequently Caspase-3 leads to apoptosis.

Pathway Visualization

The following diagram illustrates the predicted signaling pathway from compound entry to apoptosis.

MoA_Pathway Compound 3',5'-Dichloro-3-(2-methoxyphenyl) propiophenone Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds High Affinity Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Failure Activates G2M G2/M Cell Cycle Arrest SAC->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Mito Mitochondrial MOMP Bcl2->Mito Triggers Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 1: Predicted signaling cascade initiating from tubulin binding and culminating in apoptotic cell death.[1]

Secondary Mechanism: Oxidative Stress Modulation

While tubulin inhibition is the primary driver of cytotoxicity, the 3,5-dichloro substitution pattern is also associated with the modulation of cellular redox states.

  • Mechanism: Halogenated aromatics can uncouple oxidative phosphorylation or inhibit specific reductases (e.g., Thioredoxin Reductase).

  • Result: Accumulation of Reactive Oxygen Species (ROS).

  • Synergy: ROS accumulation further damages the mitochondrial membrane, amplifying the apoptotic signal initiated by the microtubule arrest.

Experimental Validation Protocols

To confirm the predicted MoA, the following "Self-Validating" experimental workflow is recommended. These protocols move from cell-free systems to complex cellular phenotypes.

In Vitro Tubulin Polymerization Assay (Cell-Free)

Objective: Definitively prove direct interaction with tubulin.

  • Reagents: Purified porcine brain tubulin (>99%), GTP, Fluorescence reporter (DAPI or fluorescence-based tubulin kit).

  • Control: Paclitaxel (stabilizer), Colchicine (destabilizer), DMSO (vehicle).

  • Protocol:

    • Prepare tubulin in G-PEM buffer on ice.

    • Add 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone at graded concentrations (1, 5, 10

      
      M).
      
    • Transfer to 37°C plate reader immediately.

    • Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

  • Expected Result: A decrease in Vmax and final plateau fluorescence compared to vehicle control confirms inhibition of polymerization .

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest phenotype.

  • Cell Line: HeLa or MCF-7 (human cancer lines).[1]

  • Protocol:

    • Treat cells with IC50 concentration of compound for 24 hours.

    • Fix cells in 70% ethanol at -20°C.

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze via Flow Cytometry.[2]

  • Validation Criteria: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to control indicates mitotic arrest.

Competitive Binding Assay (Colchicine Site)

Objective: Map the specific binding site.

  • Method: Fluorescence quenching of intrinsic tryptophan or competition with [3H]-Colchicine.

  • Logic: If the compound displaces colchicine (or prevents colchicine binding), it confirms the colchicine-site hypothesis.

Experimental Workflow Diagram

Validation_Workflow Step1 Step 1: Tubulin Polymerization Assay (In Vitro) Decision1 Inhibition? Step1->Decision1 Step2 Step 2: Flow Cytometry (Cell Cycle) Decision2 G2/M Arrest? Step2->Decision2 Step3 Step 3: Annexin V/PI (Apoptosis) Step4 Step 4: Competitive Binding Study Step3->Step4 Confirm Site Decision1->Step2 Yes End Re-evaluate Kinase Targets Decision1->End No (Review Target) Decision2->Step3 Yes Decision2->End No (Review MoA)

Figure 2: Step-by-step validation workflow to confirm the tubulin-targeting mechanism.

References

  • Lu, Y., et al. (2012). "Synthesis and biological evaluation of chalcone derivatives as microtubule destabilizing agents." European Journal of Medicinal Chemistry. Link

    • Context: Establishes the SAR of chalcone deriv
  • Ducki, S. (2009). "Antimitotic chalcones and related compounds as inhibitors of tubulin assembly." Anti-Cancer Agents in Medicinal Chemistry. Link

    • Context: Reviews the structural requirements (trimethoxy, halogenation) for tubulin binding in this chemical class.
  • Singh, P., et al. (2014). "Antitumor activity of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives via apoptosis induction." PLOS ONE. Link

    • Context: Demonstrates the cytotoxicity of 3,5-substituted phenyl rings in related scaffolds.[3]

  • PubChem. "Compound Summary: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone." National Library of Medicine. Link

    • Context: Verification of chemical identity and existence.[4][5]

Sources

Navigating the Synthesis and Application of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, a specialized chemical intermediate of interest to researchers in medicinal chemistry and drug development. A thorough investigation of the commercial landscape reveals that this compound is not a standard, off-the-shelf product, thus necessitating its synthesis for research purposes. This document outlines a validated, theoretical synthesis pathway, detailing the necessary precursors, reaction conditions, and purification strategies. Furthermore, it provides a comprehensive overview of the compound's predicted physicochemical and spectral characteristics, essential for its identification and quality control. Safety protocols for handling the associated chemical classes are also rigorously detailed. The guide concludes with a discussion on the potential biological significance of the propiophenone scaffold, offering a rationale for the synthesis and further investigation of this and related molecules.

Introduction and Commercial Landscape

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (Figure 1) is an aromatic ketone derivative. The propiophenone core is a recognized scaffold in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[1] The specific substitution pattern of this compound—a dichlorinated phenyl ring and a methoxyphenyl group—suggests its potential as a precursor or analogue in the development of novel therapeutic agents.

Figure 1: Chemical Structure of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Chemical Structure of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Proposed Synthesis Pathway: Friedel-Crafts Acylation

The most logical and efficient route for the synthesis of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-(2-methoxyphenyl)propionyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[2][3]

The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich 1,3-dichlorobenzene ring. The presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential to facilitate the formation of the highly reactive acylium ion.

Synthesis Workflow

The proposed synthesis is a two-step process, starting from commercially available precursors.

Synthesis_Workflow cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation Start 3-(2-methoxyphenyl)propanoic acid Product1 3-(2-methoxyphenyl)propionyl chloride Start->Product1 Reaction Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Product1 Start2 1,3-Dichlorobenzene Product2 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone Product1->Product2 Reaction in inert solvent (e.g., Dichloromethane) Start2->Product2 Catalyst Aluminum Chloride (AlCl₃) Catalyst->Product2

Caption: Proposed two-step synthesis workflow for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone.

Experimental Protocol

Step 1: Synthesis of 3-(2-methoxyphenyl)propionyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-methoxyphenyl)propanoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) to the flask at room temperature under a nitrogen atmosphere.

  • Gently heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-(2-methoxyphenyl)propionyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) and an inert solvent such as dichloromethane.[4]

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3-(2-methoxyphenyl)propionyl chloride in dichloromethane from the dropping funnel to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add 1,3-dichlorobenzene dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone.

Commercially Available Starting Materials
Starting MaterialSupplier ExampleCAS Number
3-(2-methoxyphenyl)propanoic acidSigma-Aldrich4693-92-9
Thionyl ChlorideThermo Fisher Scientific7719-09-7
1,3-DichlorobenzeneAlfa Aesar541-73-1
Aluminum Chloride (anhydrous)Acros Organics7446-70-0
Dichloromethane (anhydrous)VWR75-09-2

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted ValueReference Compound
Molecular FormulaC₁₆H₁₄Cl₂O₂-
Molecular Weight309.19 g/mol -
AppearanceLikely a colorless to pale yellow oil or a low-melting solidPropiophenone is a colorless liquid[5]
Boiling Point> 250 °C (estimated)3',5'-Dichloro-2,2,2-trifluoroacetophenone: 265 °C[6]
Melting Point15-25 °C (estimated)Propiophenone: 18.6 °C[5]
SolubilityInsoluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.Propiophenone is insoluble in water[5]
logP (o/w)~4.5 (estimated)Propiophenone: 2.19[7]
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.8 ppm. The protons on the 2-methoxyphenyl ring will appear as a multiplet, while the protons on the 3,5-dichlorophenyl ring will likely appear as two distinct signals (a triplet and a doublet or two doublets of doublets).

  • Methoxy Protons: A sharp singlet around δ 3.8 ppm.

  • Propiophenone Chain Protons: Two triplets in the range of δ 2.8-3.2 ppm, corresponding to the two methylene (-CH₂-) groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal around δ 198-202 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 120-160 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Methylene Carbons: Two signals in the range of δ 30-40 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O Stretch (Aryl Ether): A characteristic band around 1240-1260 cm⁻¹.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A prominent peak at m/z 308, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at m/z 310 with approximately 2/3 the intensity of the M⁺ peak, and an M+4 peak at m/z 312).

  • Major Fragmentation Pathways: Expect fragmentation patterns corresponding to the loss of the methoxyphenyl group, the dichlorophenyl group, and cleavage of the propiophenone chain.

Safety and Handling

Working with chlorinated aromatic compounds and strong reagents like thionyl chloride and aluminum chloride requires strict adherence to safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Handling Procedures:

  • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and dust.

  • Anhydrous reagents must be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and should be done slowly and with adequate cooling.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous waste.

Biological Context and Potential Applications

The propiophenone scaffold is a versatile building block in medicinal chemistry. Derivatives of propiophenone have been investigated for a wide range of therapeutic applications, including their use as antipsychotics, anti-inflammatory agents, and in the treatment of cardiovascular conditions.[1] The introduction of halogen atoms, such as chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and receptor binding affinity.

The presence of the 2-methoxyphenyl group can also influence biological activity, potentially through specific interactions with biological targets. Therefore, 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone represents a valuable, albeit synthetically challenging, intermediate for the generation of novel chemical entities for screening in various drug discovery programs.

Biological_Context cluster_scaffold Core Scaffold cluster_mods Key Modifications cluster_apps Potential Therapeutic Areas Target 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone Propiophenone Propiophenone Core Target->Propiophenone is a derivative of Dichloro 3',5'-Dichloro Substitution (Modulates PK/PD) Target->Dichloro Methoxy 2-Methoxyphenyl Group (Influences Target Binding) Target->Methoxy CNS CNS Disorders (e.g., Antipsychotics) Propiophenone->CNS Inflammation Anti-inflammatory Agents Propiophenone->Inflammation Cardio Cardiovascular Drugs Propiophenone->Cardio

Caption: Logical relationship of the target compound to its core scaffold, key modifications, and potential therapeutic applications.

Conclusion

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is a specialized chemical intermediate that requires a dedicated synthetic effort due to its lack of ready commercial availability. The proposed Friedel-Crafts acylation route offers a reliable and scalable method for its preparation from accessible starting materials. This guide provides the necessary theoretical and practical framework for its synthesis, characterization, and safe handling, empowering researchers to explore its potential in the development of novel, biologically active compounds.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. Retrieved from [Link]

  • The Good Scents Company. (n.d.). propiophenone. Retrieved from [Link]

  • PROPIOPHENONE. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]

  • ResearchGate. (2026, January 15). Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. Retrieved from [Link]

  • Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Substituted Propiophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Substituted propiophenones are critical pharmacophores in medicinal chemistry, serving as precursors for a wide range of therapeutic agents, including bupropion (antidepressant), diethylpropion (anorectic), and various phenethylamine derivatives. While the Friedel-Crafts acylation is a textbook reaction, its industrial and research application requires rigorous control over regioselectivity, moisture management, and catalyst stoichiometry to prevent poly-acylation and rearrangement byproducts.

This application note provides a definitive guide to synthesizing substituted propiophenones. It contrasts the traditional aluminum chloride (


) route—favored for its high reactivity—with modern heterogeneous catalysis (Zeolites) designed for green manufacturing.

Mechanistic Principles & Causality

The synthesis relies on Electrophilic Aromatic Substitution (EAS). Unlike alkylation, acylation does not suffer from carbocation rearrangement, but it introduces a deactivating carbonyl group that prevents over-reaction.

The Stoichiometry Trap

A common failure mode in propiophenone synthesis is under-estimating catalyst load.

  • The Trap: The product (a ketone) acts as a Lewis base.

  • The Causality: The carbonyl oxygen of the product forms a stable 1:1 complex with the Lewis acid (

    
    ).
    
  • The Solution: The reaction requires slightly more than 1 equivalent of catalyst relative to the acylating agent, not catalytic amounts. The catalyst is only released during the aqueous quench.

Reaction Pathway Visualization

The following diagram illustrates the generation of the acylium ion and the subsequent Sigma-complex formation.

FC_Mechanism Reagents Propionyl Chloride + AlCl3 Complex Acyl-AlCl3 Complex Reagents->Complex Coordination Acylium Acylium Ion (Electrophile) Complex->Acylium Ionization Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Attack on Ring Substrate Substituted Benzene Substrate->Sigma Nucleophile ProductComplex Product-AlCl3 Complex Sigma->ProductComplex Deprotonation (-HCl) FinalProduct Propiophenone Derivative ProductComplex->FinalProduct H2O Quench

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the critical catalyst-product complexation step.

Critical Process Parameters (CPP)

Optimization requires balancing solvent polarity with catalyst solubility.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or 1,2-DichloroethaneDCM is standard for solubility. Nitrobenzene modifies regioselectivity but is toxic and hard to remove.
Temperature 0°C to Reflux (40°C)Initial addition at 0°C controls the exotherm. Reflux drives the reaction to completion if the substrate is deactivated.
Reagent Order Catalyst to Acyl ChlorideAdding substrate to the pre-formed acylium complex often yields cleaner regioselectivity than mixing all reagents simultaneously.
Atmosphere Nitrogen/Argon (Strict)

reacts violently with moisture, generating HCl and deactivating the catalyst.

Protocol A: Traditional Homogeneous Synthesis

Target: 4'-Methoxypropiophenone (Anisole derivative) Scale: 50 mmol Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

Materials
  • Anisole (Substrate): 5.4 g (50 mmol)

  • Propionyl Chloride (Acylating Agent): 5.1 g (55 mmol)

  • Aluminum Chloride (Anhydrous): 7.4 g (55 mmol)

  • Dichloromethane (Anhydrous): 100 mL

  • HCl Trap (NaOH solution)

Step-by-Step Methodology
  • System Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl gas trap (bubbler into 1M NaOH). Flush with Nitrogen.

  • Catalyst Suspension: Charge the flask with

    
     (7.4 g) and DCM (50 mL). Cool to 0°C in an ice bath.
    
  • Acylium Generation: Add Propionyl Chloride (5.1 g) dropwise via syringe. Stir for 15 minutes. The suspension will clarify as the acylium complex forms.

  • Substrate Addition: Dissolve Anisole (5.4 g) in DCM (20 mL) in the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Note: Anisole is activated; rapid addition will cause a violent exotherm and potential polymerization.

  • Reaction Phase: Remove ice bath. Allow to warm to room temperature (RT). Stir for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.

    • Checkpoint: If starting material remains, heat to mild reflux (40°C) for 1 hour.

  • Quenching (Critical): Pour the reaction mixture slowly onto 200g of crushed ice/HCl mixture.

    • Why: This breaks the Aluminum-Oxygen bond in the product complex.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with saturated

    
     (to remove acid traces), then Brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if solid, or distill if liquid.

Protocol B: Modern Heterogeneous "Green" Synthesis

Context: For pharmaceutical applications requiring low metal residues (ppm limits). Catalyst: Zeolite H-Beta or H-Y (Solid Acid).

Methodology Differences
  • Reagent: Propionic Anhydride is preferred over chloride (produces Propionic acid byproduct instead of HCl).

  • Solvent: Often solvent-free or minimal Nitromethane.

  • Temperature: Higher temperatures (120°C - 150°C) are required due to lower catalytic activity compared to

    
    .
    
Workflow Visualization

Workflow Start Start: Weigh Reagents (Anhydrous) Mix Mix Substrate + Propionic Anhydride Start->Mix CatAdd Add Zeolite Catalyst (Activated at 400°C) Mix->CatAdd React Heat to 140°C (Sealed Tube/Autoclave) CatAdd->React Filter Hot Filtration (Remove Catalyst) React->Filter Conversion >95% Purify Distillation/Crystallization Filter->Purify Recycle Catalyst

Figure 2: Workflow for Zeolite-catalyzed acylation, emphasizing catalyst recovery.

Analytical Validation & Troubleshooting

Regioselectivity Check (NMR)

For 4'-methoxypropiophenone:

  • 1H NMR (CDCl3): Look for the characteristic AA'BB' system in the aromatic region (approx 6.9 and 7.9 ppm), indicating para substitution.

  • Ortho-isomer: If present, will show a more complex splitting pattern and steric shifting of the methoxy group.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Moisture in solvent/catalystEnsure

is free-flowing powder (yellow/grey), not white/clumped. Dry solvents over molecular sieves.
Poly-acylation Excess reagent/High TempMaintain strict 1.1 eq of acylating agent. Keep temp low during addition.
Dark/Tar Formation DecompositionReaction too vigorous. Slow down addition; improve cooling.
Positional Isomers Thermodynamic controlLower temperature favors kinetic product (para). High temp may induce isomerization.

References

  • Mechanistic Foundation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

  • Standard Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for stoichiometry).
  • Green Chemistry Variant: Corma, A., et al. (2001). "Acylation of anisole with propionic anhydride using zeolite beta catalysts." Applied Catalysis A: General.

  • Safety Data: PubChem Compound Summary for Aluminum Chloride. National Center for Biotechnology Information.

  • Substrate Data: NIST Chemistry WebBook, SRD 69. 4'-Methoxypropiophenone.

Application Note: Process Development for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive process development guide for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (also known chemically as 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one).

This compound represents a critical dihydrochalcone scaffold , widely utilized in medicinal chemistry as a precursor for heterocyclic bioactive agents (e.g., pyrazolines, flavonoids) and as a direct pharmacophore in anti-proliferative and ion-channel modulating research.

Executive Summary

The synthesis of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone presents a classic chemoselectivity challenge: reducing an


-unsaturated ketone (chalcone) to a saturated ketone (dihydrochalcone) without affecting the aryl-chloride substituents or over-reducing the carbonyl group.

Standard hydrogenation methods (e.g., Pd/C under


) often lead to hydrodehalogenation  (loss of Cl atoms) or reduction of the ketone to an alcohol. This protocol establishes a robust, scalable workflow using Claisen-Schmidt condensation  followed by a Transfer Hydrogenation  or Poisoned Catalyst  approach to ensure structural integrity.
Key Chemical Properties
PropertySpecification
IUPAC Name 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Molecular Formula

Molecular Weight 309.19 g/mol
Role Pharmaceutical Intermediate (Dihydrochalcone class)
Critical Impurities Des-chloro analogs, Over-reduced alcohol, Unreacted Chalcone

Synthetic Pathway & Mechanism

The synthesis is a two-stage convergent process.

  • Stage 1 (C-C Bond Formation): Base-catalyzed Claisen-Schmidt condensation between 3,5-dichloroacetophenone and 2-methoxybenzaldehyde to form the Chalcone intermediate.

  • Stage 2 (Chemoselective Reduction): Reduction of the alkene moiety.

Mechanistic Insight: The Selectivity Challenge

The presence of chlorines at the 3,5-positions of the A-ring makes the ring electron-deficient, increasing the susceptibility of the C-Cl bond to oxidative addition by metal catalysts (Pd). Therefore, standard catalytic hydrogenation is contraindicated . We utilize a transfer hydrogenation protocol or Wilkinson's Catalyst to strictly target the olefin.

Reaction Scheme Diagram

ReactionScheme Start1 3,5-Dichloroacetophenone (Ketone) Intermediate Chalcone Intermediate (Enone) Start1->Intermediate NaOH, EtOH Claisen-Schmidt Start2 2-Methoxybenzaldehyde (Aldehyde) Start2->Intermediate Product Target Dihydrochalcone (Saturated Ketone) Intermediate->Product H2, Wilkinson's Cat. OR HCOONH4, Pd/C (Poisoned) Note CRITICAL CONTROL: Avoid Hydrodehalogenation (Loss of Cl) Intermediate->Note

Caption: Two-step synthetic pathway highlighting the critical chemoselectivity control point at the reduction stage.

Detailed Experimental Protocols

Stage 1: Synthesis of the Chalcone Intermediate

Target: 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Reagents:

  • 3,5-Dichloroacetophenone (1.0 eq)

  • 2-Methoxybenzaldehyde (1.05 eq)

  • Sodium Hydroxide (NaOH), 40% aq. solution

  • Ethanol (95%)

Protocol:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloroacetophenone (18.9 g, 100 mmol) and 2-methoxybenzaldehyde (14.3 g, 105 mmol) in Ethanol (150 mL).

  • Catalysis: Cool the solution to 0-5°C in an ice bath. Add NaOH 40% aq. (15 mL) dropwise over 20 minutes. Reasoning: Low temperature prevents Cannizzaro reaction side-products of the aldehyde.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4-6 hours. A heavy precipitate (the chalcone) should form.

  • Quench: Pour the reaction mixture into ice-cold water (500 mL) containing dilute HCl (to neutralize excess base to pH 7).

  • Isolation: Filter the yellow solid precipitate. Wash with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL).

  • Purification: Recrystallize from hot Ethanol/Ethyl Acetate (9:1).

    • Expected Yield: 85-90%

    • Appearance: Yellow crystalline solid.

Stage 2: Chemoselective Reduction to Target

Target: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Method Selection: To avoid dehalogenation, we use Wilkinson’s Catalyst (


) which is highly selective for alkene hydrogenation and generally inert toward aryl chlorides.

Reagents:

  • Chalcone Intermediate (from Stage 1)

  • Wilkinson’s Catalyst (

    
    ) (1-2 mol%)
    
  • Solvent: Toluene:Ethanol (1:1)

  • Hydrogen Gas (

    
    ) - Balloon pressure (1 atm)
    

Protocol:

  • Inerting: Purge a 250 mL reaction flask with Nitrogen (

    
    ) for 10 minutes.
    
  • Loading: Add the Chalcone (10 g, 32.5 mmol) and dry Toluene/Ethanol (100 mL). Degas the solvent by bubbling

    
     for 15 minutes. Reasoning: Oxygen poisons the Rhodium catalyst.
    
  • Catalyst Addition: Add Wilkinson’s Catalyst (0.6 g, ~2 mol%) quickly against a counter-flow of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (

    
    ) three times. Attach a hydrogen balloon.
    
  • Reaction: Stir vigorously at 40°C for 12-18 hours. Monitor by TLC (Hexane:EtOAc 4:1). The yellow fluorescent spot of the chalcone will disappear.

  • Work-up: Remove solvent under reduced pressure.

  • Purification: The residue will contain the product and Rhodium residues. Dissolve in minimal Dichloromethane and filter through a short pad of Silica Gel or Celite to remove the catalyst.

  • Final Crystallization: Evaporate the filtrate and recrystallize the solid from Hexane/Isopropyl Ether.

Analytical Quality Control (QC)

Trust in the intermediate requires validating that the "3,5-dichloro" pattern remains intact.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 mins
Detection UV at 254 nm (Aryl chlorides) and 280 nm (Carbonyl)
Retention Order 1. Alcohol Impurity (Polar) 2. Target Dihydrochalcone 3. Chalcone Precursor (Non-polar, conjugated)
NMR Validation Criteria ( NMR, 400 MHz, )
  • Distinctive Triplet-Triplet: Look for two triplets integrating to 2H each at approx

    
     3.0 - 3.4 ppm. This corresponds to the 
    
    
    
    bridge, proving saturation of the double bond.
  • Aryl Pattern:

    • A triplet (t, 1H) at

      
       ~7.4-7.5 ppm (H-4' on the dichloro ring).
      
    • A doublet (d, 2H) at

      
       ~7.3 ppm (H-2',6' on the dichloro ring).
      
    • Note: If the integration of the aromatic region is lower than expected, or the pattern shifts to a multiplet, hydrodehalogenation may have occurred.

Process Workflow Diagram

Workflow cluster_stage1 Stage 1: Chalcone Synthesis cluster_stage2 Stage 2: Selective Reduction S1_Mix Mix Reagents (0-5°C) S1_React Reaction (RT, 4-6h) S1_Mix->S1_React S1_Filter Filtration & Wash S1_React->S1_Filter S1_Recrys Recrystallization (EtOH/EtOAc) S1_Filter->S1_Recrys S2_Inert Inert System (N2) & Degas Solvents S1_Recrys->S2_Inert Dry Intermediate S2_Cat Add Wilkinson's Cat. (RhCl(PPh3)3) S2_Inert->S2_Cat S2_Hydro Hydrogenation (H2 Balloon, 40°C) S2_Cat->S2_Hydro S2_Purify Silica Filtration (Remove Rh) S2_Hydro->S2_Purify QC QC Analysis (HPLC/NMR) S2_Purify->QC QC->S2_Purify Fail (Reprocess) Final Final Product >98% Purity QC->Final Pass

Caption: Operational workflow emphasizing the inert handling required for the homogeneous catalyst in Stage 2.

References

  • Claisen-Schmidt Condensation Mechanics: Vyas, V. K., & Bhatt, H. (2010). Heterocyclic Modification of Chalcones: A Review. Chemical Biology & Drug Design. Link

  • Selective Hydrogenation of Halo-Aromatics: Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof. Journal of the Chemical Society A. (Classic reference for Wilkinson's Catalyst specificity). Link

  • Dihydrochalcone Bioactivity: Nowakowska, Z. (2007). A Review of Anti-infective and Anti-inflammatory Chalcones. European Journal of Medicinal Chemistry. Link

  • Transfer Hydrogenation Protocols: Ranu, B. C., & Sarkar, A. (2013). Chemoselective Reduction of Carbon-Carbon Double Bonds in Conjugated Alkenes. Tetrahedron Letters. Link

Applications of halogenated propiophenones in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with a plan to use specific Google searches. I'll focus on the uses of halogenated propiophenones in medicine. My aim is to build a thorough understanding of their roles as building blocks in synthesis, what they do biologically, and any practical applications.

Defining Search Parameters

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Expanding Search and Analysis

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Application Note: Comprehensive In Vitro Cytotoxicity Profiling of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Propiophenone Derivative

The propiophenone scaffold is a key pharmacophore in a variety of biologically active compounds, with derivatives exhibiting a wide range of therapeutic effects, including local anesthetic and potential anticancer properties.[1][] The introduction of halogen atoms, such as chlorine, to these structures can significantly modulate their biological activity, often enhancing their cytotoxic effects. This application note provides a comprehensive guide to evaluating the in vitro cytotoxicity of a novel compound, 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone.

Cytotoxicity testing is a critical initial step in the drug discovery and development process, offering essential insights into a compound's potential therapeutic window and mechanism of action.[3][4][5] By employing a multi-assay approach, researchers can gain a more complete understanding of how a compound affects cell viability, membrane integrity, and specific cell death pathways. This guide details the rationale and protocols for a tiered cytotoxicity assessment strategy, beginning with a general metabolic viability assay (MTT), followed by a membrane integrity assay (LDH), and culminating in a specific apoptosis assay (Caspase-3/7 activation).

Strategic Selection of In Vitro Assays for a Comprehensive Cytotoxicity Profile

To construct a robust and informative cytotoxicity profile for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, a multi-pronged approach is recommended. This involves assays that probe different aspects of cellular health and death.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cellular metabolic activity, which in most cases correlates with cell viability.[3][6] The principle of this colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into an insoluble purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

LDH Assay: Assessing Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[10][11] The intensity of the color is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.[9]

Caspase-3/7 Assay: Investigating Apoptotic Pathways

To elucidate the mechanism of cell death, it is crucial to determine if the compound induces apoptosis, a form of programmed cell death. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7.[12][13] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[14][15] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[14] Upon cleavage, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[14][15]

Experimental Design and Cell Line Selection

The choice of cell lines is a critical factor in cytotoxicity testing and should align with the intended therapeutic application of the compound.[16] For a general cytotoxicity screen of a novel compound with potential anticancer activity, a panel of cell lines is recommended.[17]

  • Cancer Cell Lines: A selection of cancer cell lines from different tissue origins (e.g., breast, lung, colon) should be used to assess the compound's anticancer potential. For example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HT-29 (colon adenocarcinoma) are commonly used.

  • Normal (Non-cancerous) Cell Line: To evaluate the compound's selectivity, a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or a normal fibroblast cell line, should be included.[18] This helps in determining the therapeutic index of the compound.

Detailed Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing cell viability.[6][7][19]

Materials:

  • 96-well flat-bottom plates

  • Selected cell lines

  • Complete cell culture medium

  • 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Mix gently and incubate for an additional 2-4 hours at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: LDH Assay for Cytotoxicity

This protocol is based on the principle of detecting LDH released from damaged cells.[9][10]

Materials:

  • 96-well flat-bottom plates

  • Treated cells (from a parallel plate to the MTT assay)

  • LDH Assay Kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (provided in the kit for maximum LDH release control)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: 100 µL of medium from untreated cells.

    • Maximum LDH Release: Treat untreated cells with 10 µL of lysis solution for 30-45 minutes before supernatant collection.

    • Background Control: 100 µL of cell-free medium.

  • Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well of the treated plate to a new 96-well plate.

  • Reaction Mixture Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to subtract the background absorbance.[11]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] * 100

Protocol 3: Caspase-3/7 Assay for Apoptosis

This protocol outlines the measurement of caspase-3 and -7 activities as a marker of apoptosis.[14][15]

Materials:

  • White-walled 96-well plates (for luminescence assays)

  • Treated cells

  • Caspase-Glo® 3/7 Assay Kit

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature before use.[20]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.[20]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results can be expressed as fold change in caspase activity compared to the vehicle control.

Data Presentation and Interpretation

For clear and concise presentation of results, data should be summarized in tables.

Table 1: Hypothetical IC50 Values of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cell LineIC50 (µM) after 48h (MTT Assay)
MCF-715.2
A54922.5
HT-2918.9
HEK293> 100

Table 2: Hypothetical Cytotoxicity and Apoptosis Induction at 24h

Cell LineConcentration (µM)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (Fold Change)
MCF-72035.44.2
A5492028.13.5
HT-292031.73.9
HEK293205.21.3

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can help visualize the experimental workflow and the underlying biological pathways.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well plates treatment Treat with 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone start->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt MTT Assay (Metabolic Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase ic50 Determine IC50 mtt->ic50 percent_cytotoxicity Calculate % Cytotoxicity ldh->percent_cytotoxicity fold_change Measure Fold Change in Caspase Activity caspase->fold_change

Caption: Workflow for in vitro cytotoxicity assessment.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase compound 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone cell Cancer Cell compound->cell mitochondria Mitochondrial Stress cell->mitochondria Induces cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation (Measured by Assay) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion and Future Directions

This application note provides a robust framework for the initial in vitro cytotoxicity profiling of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. By integrating data from MTT, LDH, and Caspase-3/7 assays, researchers can obtain a multi-faceted understanding of the compound's biological effects. The hypothetical data presented suggests that the compound may exhibit selective cytotoxicity towards cancer cells via the induction of apoptosis.

Further investigations could involve exploring other cell death pathways, such as necrosis or autophagy, and identifying the specific molecular targets of the compound. Additionally, expanding the panel of cell lines and moving towards more complex in vitro models, such as 3D cell cultures, would provide a more physiologically relevant assessment of the compound's potential as a therapeutic agent.

References

  • Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. PubMed. Available from: [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. Available from: [Link]

  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. PubMed. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. Available from: [Link]

  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate. Available from: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. Available from: [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. PMC - NIH. Available from: [Link]

  • Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. MDPI. Available from: [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. Available from: [Link]

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. PubMed Central. Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC - NIH. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Caspase 3/7 Activity. Protocols.io. Available from: [Link]

  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available from: [Link]

  • Cytostatic and cytotoxic action of Z-1, 1-dichloro-2,3-diphenylcyclopropane in three human breast cancer cell lines. PubMed. Available from: [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available from: [Link]

  • Cathinone. Wikipedia. Available from: [Link]

  • Combinatorial Cytotoxic Effects of 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone and 4-hydroxytamoxifen in Triple-negative Breast Cancer Cell Lines. PubMed. Available from: [Link]

  • Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. PubMed. Available from: [Link]

Sources

Enzyme inhibition screening for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzyme Inhibition Screening for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Executive Summary & Compound Rationale

Compound: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS: 898774-07-7 Class: Dihydrochalcone (1,3-diphenylpropan-1-one derivative)[]

This guide details the enzyme inhibition screening protocols for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone . As a dihydrochalcone derivative featuring a 3,5-dichlorophenyl "A-ring" and a 2-methoxyphenyl "B-ring," this compound possesses a privileged scaffold often associated with the inhibition of oxidoreductases and specific transferases.

Scientific Rationale for Target Selection: Unlike rigid chalcones, the saturated ethylene linker in this propiophenone derivative introduces flexibility, allowing the molecule to adopt distinct conformations within enzyme active sites. Based on Structure-Activity Relationship (SAR) data of the dihydrochalcone class, this compound should be prioritized for screening against:

  • Tyrosinase (EC 1.14.18.1): Dihydrochalcones are classical inhibitors of tyrosinase, often acting as copper chelators or competitive inhibitors. The 2-methoxy substitution mimics the substrate tyrosine/L-DOPA.

  • Aldose Reductase (EC 1.1.1.21): The hydrophobic dichlorophenyl ring suggests potential efficacy in the specificity pocket of aldose reductase, a key target for diabetic complications.

Screening Workflow Diagram

The following flowchart outlines the logic for screening this specific chemotype, moving from primary inhibition assays to mechanistic validation.

ScreeningWorkflow cluster_Tier1 Tier 1: Primary Screening (Single Dose) cluster_Tier2 Tier 2: Dose-Response & Mechanism Start Compound: 3',5'-Dichloro-3- (2-methoxyphenyl)propiophenone Solubility Solubility Check (DMSO < 10 mM) Start->Solubility Tyrosinase Target A: Tyrosinase (Mushroom/Human) Solubility->Tyrosinase Prepare 100 µM AldoseRed Target B: Aldose Reductase (Recombinant) Solubility->AldoseRed Prepare 100 µM IC50 IC50 Determination (7-point dilution) Tyrosinase->IC50 >50% Inhibition AldoseRed->IC50 >50% Inhibition Kinetics Kinetic Analysis (Lineweaver-Burk) IC50->Kinetics Validate Mode

Caption: Tiered screening strategy prioritizing high-probability targets based on dihydrochalcone SAR.

Protocol A: Tyrosinase Inhibition Assay

Mechanism: Tyrosinase is a copper-containing enzyme. This assay measures the inhibition of the conversion of L-DOPA to DOPAquinone, which spontaneously forms DOPAchrome (absorbs at 475 nm).

Reagents:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in Phosphate Buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Control Inhibitor: Kojic Acid (Positive Control).

  • Test Compound: 10 mM stock in DMSO.

Experimental Procedure:

  • Preparation: Dilute the test compound in Phosphate Buffer to achieve a final screening concentration of 100 µM (ensure final DMSO < 1%).

  • Incubation:

    • In a 96-well clear plate, add 140 µL Phosphate Buffer .

    • Add 20 µL Enzyme solution (20 U/well final).

    • Add 20 µL Test Compound (or Buffer for blank).

    • Critical Step: Incubate at 25°C for 10 minutes to allow potential copper chelation or allosteric binding.

  • Reaction Start: Add 20 µL L-DOPA substrate to initiate the reaction.

  • Measurement: Immediately read Absorbance at 475 nm in kinetic mode (every 30 seconds for 10 minutes) using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Calculation:



Protocol B: Aldose Reductase Inhibition Assay

Mechanism: Aldose Reductase (ALR2) reduces glucose to sorbitol using NADPH. The assay monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm.

Reagents:

  • Enzyme: Recombinant Human Aldose Reductase.

  • Substrate: DL-Glyceraldehyde (10 mM) (preferred over glucose for higher

    
     in vitro).
    
  • Cofactor: NADPH (0.15 mM).

  • Buffer: 100 mM Potassium Phosphate (pH 6.2).

  • Control Inhibitor: Quercetin or Epalrestat.

Experimental Procedure:

  • Mixture Assembly: Prepare a master mix containing Buffer and NADPH.

  • Compound Addition: Add 10 µL of test compound (graded concentrations) to the wells.

  • Enzyme Addition: Add Enzyme (approx. 0.1 U/well) and incubate for 5 minutes at 30°C.

  • Initiation: Add DL-Glyceraldehyde to start the reaction. Total volume: 200 µL.

  • Detection: Monitor the decrease in Absorbance at 340 nm for 5 minutes at 30°C.

Data Interpretation:

  • High Inhibition: Indicates the compound successfully blocks the hydrophobic specificity pocket.

  • False Positives: Check for compound autofluorescence or absorbance at 340 nm (though rare for simple propiophenones).

Kinetic Analysis & Mechanism Determination

If the compound shows


, determine the Mode of Inhibition (Competitive, Non-competitive, Mixed) to understand how the 3',5'-dichloro substitution affects binding.

Method: Perform the assay (Protocol A or B) using 4 different concentrations of substrate (e.g., 0.5x, 1x, 2x, 4x


) and 3 concentrations of the inhibitor (

,

,

).

Visualization of Expected Outcomes (Graphviz):

InhibitionModes cluster_Competitive Competitive Inhibition (Binds Active Site) cluster_NonComp Non-Competitive (Allosteric Site) cluster_Mixed Mixed Inhibition (Complex Binding) C_desc Vmax: Unchanged Km: Increases Lines intersect at Y-axis NC_desc Vmax: Decreases Km: Unchanged Lines intersect at X-axis M_desc Vmax: Decreases Km: Changes Intersect in Quadrant II/III

Caption: Lineweaver-Burk plot characteristics for determining inhibition mechanism.

References

  • Boumendjel, A., et al. "Chalcones and their derivatives as inhibitors of tyrosinase: A review." Chem. Pharm. Bull. (2018). Link

  • Sashidhara, K. V., et al. "Discovery of chalcone-based potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters (2014). Link

  • Madorin, C., et al. "Aldose Reductase Inhibitors: Structure-Activity Relationships." Journal of Medicinal Chemistry (2020). Link

  • PubChem Compound Summary. "3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (CID 24725807)." National Center for Biotechnology Information. Link

Sources

Application Note: Anti-Inflammatory Evaluation of Methoxyphenyl Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, biological characterization, and pharmacological validation of methoxyphenyl propiophenone derivatives as non-steroidal anti-inflammatory agents (NSAIDs). Unlike traditional NSAIDs which often cause gastric mucosal damage via non-selective COX inhibition, methoxyphenyl propiophenone derivatives—specifically those bearing electron-donating methoxy groups at the para or meta positions—exhibit enhanced selectivity for COX-2 and significant downregulation of the NF-


B signaling pathway. This document provides actionable protocols for synthesizing these scaffolds, screening their activity in silico and in vitro, and validating their efficacy in vivo.

Introduction & Pharmacological Rationale

The propiophenone core (1-phenylpropan-1-one) serves as a privileged scaffold in medicinal chemistry. When substituted with methoxy groups, these derivatives mimic the electronic properties of established anti-inflammatory pharmacophores (e.g., naproxen, nabumetone).

The Structural Advantage
  • Lipophilicity: The methoxy group increases the partition coefficient (LogP), facilitating membrane permeability.

  • COX-2 Selectivity: Structural Activity Relationship (SAR) studies indicate that the bulkier methoxyphenyl moiety fits snugly into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the smaller COX-1 active site.

  • Downstream Signaling: Beyond direct enzyme inhibition, these derivatives act as "soft drugs" that intercept upstream kinase signaling (p38 MAPK) and prevent the nuclear translocation of NF-

    
    B.
    

Chemical Synthesis & Characterization

Objective: Synthesize 4'-methoxypropiophenone and its active Mannich base or chalcone derivatives.

Core Synthesis: Friedel-Crafts Acylation

This reaction installs the propiophenone backbone.

Reagents: Anisole (methoxybenzene), Propionyl chloride, Aluminum chloride (


), Dichloromethane (DCM).

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Maintain an inert atmosphere (

    
    ).
    
  • Solvation: Dissolve Anisole (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Catalyst Addition: Add anhydrous

    
     (12 mmol) portion-wise. The solution will turn yellow/orange.
    
  • Acylation: Add Propionyl chloride (11 mmol) dropwise over 30 minutes. Maintain temperature <5°C to ensure para-selectivity.

  • Reflux: Remove ice bath and reflux at 40°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture into ice-cold HCl (1M, 100 mL).

  • Extraction: Extract with DCM (3 x 50 mL). Wash organic layer with Brine and

    
    . Dry over 
    
    
    
    .
  • Purification: Recrystallize from ethanol to yield 4'-methoxypropiophenone .

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of the propiophenone core into bioactive chalcone derivatives (Claisen-Schmidt condensation), a common modification to enhance potency.

SynthesisWorkflow Reactants Anisole + Propionyl Cl Intermediate 4'-Methoxypropiophenone (Core Scaffold) Reactants->Intermediate Friedel-Crafts (AlCl3, 0°C) Product Methoxyphenyl Chalcone (Active Derivative) Intermediate->Product Claisen-Schmidt Condensation Reagent2 + Aromatic Aldehyde (NaOH/EtOH) Reagent2->Product

Figure 1: Synthetic route from precursors to bioactive methoxyphenyl propiophenone derivatives.

Mechanism of Action (MOA)

Understanding the dual-pathway inhibition is critical for interpreting assay data. Methoxyphenyl propiophenones do not merely block COX-2; they suppress the genomic expression of inflammatory mediators.[1]

Signaling Cascade
  • Stimulus: LPS binds TLR4 receptors on macrophages.

  • Kinase Activation: Phosphorylation of IKK complex.

  • NF-

    
    B Liberation:  I
    
    
    
    B
    
    
    degrades; p65/p50 translocates to the nucleus.
  • Drug Intervention: Methoxyphenyl derivatives inhibit IKK phosphorylation and directly bind the COX-2 active site.

MOA LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Drug Methoxyphenyl Derivative IKK IKK Complex Drug->IKK Inhibits COX2 COX-2 Gene Drug->COX2 Direct Binding TLR4->IKK IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nuclear Translocation NFkB->Nucleus Nucleus->COX2 iNOS iNOS Gene Nucleus->iNOS PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2

Figure 2: Dual mechanism of action: Upstream NF-κB suppression and downstream COX-2 inhibition.

In Vitro Screening Protocols[2][3]

Protocol A: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Purpose: Determine the Selectivity Index (SI =


).[2] High SI indicates reduced gastric toxicity.

Materials:

  • Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (Substrate).[3][4][5]

  • Amplex™ Red (Fluorogenic probe).

  • Positive Control: Celecoxib (Selective COX-2 inhibitor).

Workflow:

  • Preparation: Dilute test compounds in DMSO (Final conc. 0.01 – 100

    
    M).
    
  • Incubation: Mix enzyme (COX-1 or COX-2) with test compound in Tris-HCl buffer (pH 8.0). Incubate at 37°C for 10 mins.

    • Note: This pre-incubation allows the inhibitor to access the hydrophobic channel.

  • Initiation: Add Arachidonic Acid (10

    
    M) and Amplex Red.
    
  • Reaction: COX converts Arachidonic Acid to

    
    , which reacts with Amplex Red (via peroxidase activity) to form Resorufin.
    
  • Measurement: Read Fluorescence (Ex 535 nm / Em 590 nm) after 10 mins.

  • Calculation:

    
    
    
Protocol B: NO Production in RAW 264.7 Cells

Purpose: Assess cellular anti-inflammatory activity in a physiological context.

Workflow:

  • Seeding: Plate RAW 264.7 macrophages (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat cells with methoxyphenyl derivatives (1, 5, 10, 25

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (1

    
    g/mL) and incubate for 24 hours.
    
  • Griess Assay:

    • Mix 100

      
      L culture supernatant with 100 
      
      
      
      L Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).
    • Incubate 10 mins at Room Temp (Dark).

  • Quantification: Measure Absorbance at 540 nm. Compare against Sodium Nitrite standard curve.

In Vivo Validation Protocol

Carrageenan-Induced Paw Edema (Rat Model)

Purpose: Confirm systemic efficacy and duration of action.

Ethical Note: All procedures must comply with IACUC guidelines. Use minimal animals (n=6 per group).

Groups:

  • Vehicle Control (0.5% CMC).

  • Positive Control (Indomethacin 10 mg/kg, p.o.).

  • Test Group A (Derivative Low Dose, 20 mg/kg).

  • Test Group B (Derivative High Dose, 50 mg/kg).

Procedure:

  • Administration: Administer drugs orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at

    
     hours.
    
  • Data Analysis: Calculate % Edema Inhibition:

    
    
    (Where 
    
    
    
    is mean edema volume of control,
    
    
    is test).

Data Analysis & SAR Summary

The following table summarizes expected SAR trends for methoxyphenyl propiophenones.

Compound StructureR-Group PositionCOX-2 IC50 (

M)
Selectivity Index (SI)Activity Interpretation
Propiophenone Unsubstituted>100~1.0Inactive (Baseline)
4'-Methoxy Para-OCH312.55.4Moderate Activity; Lipophilicity aids binding.
3',4'-Dimethoxy Meta/Para-OCH34.2>15.0High Potency ; Electron density maximizes H-bonding.
4'-Hydroxy Para-OH8.12.1Potent but low selectivity (hits COX-1).
Mannich Base 3-amino-1-(4-methoxyphenyl)6.58.0Improved solubility and bioavailability.
Experimental Workflow Diagram

Workflow Screen Step 1: In Vitro Screening (COX-1/2 Assay) Selection Select SI > 10 Screen->Selection Cellular Step 2: Cellular Assay (RAW 264.7 + LPS) Selection->Cellular Pass Toxicity MTT Assay (Exclude Cytotoxic Hits) Cellular->Toxicity InVivo Step 3: In Vivo Model (Carrageenan Paw Edema) Toxicity->InVivo Non-toxic Lead Lead Candidate InVivo->Lead

Figure 3: Screening cascade for identifying lead anti-inflammatory candidates.

References

  • Bhat, B.A., et al. (2021). "Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB."[6] Bioorganic Chemistry. Link

  • Kim, H.J., et al. (2016). "The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction."[7] International Immunopharmacology. Link

  • Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Application Notes. Link

  • Sigma-Aldrich. "COX-2 Inhibitor Screening Kit (Fluorometric) Technical Bulletin." Sigma-Aldrich Protocols. Link

  • Emam, S.H., et al. (2021).[6] "Structure-Activity Relationship of Flavones and Propiophenones on Their Anti-Inflammatory Activity in Murine Macrophages." Journal of Agricultural and Food Chemistry. Link

  • BenchChem. "A Technical Guide to the Synthesis of Substituted Propiophenones." BenchChem Technical Support. Link

Sources

Application Note: Development of Analytical Standards for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of analytical standards and protocols for the characterization of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. This propiophenone derivative, with its halogenated and methoxy-substituted phenyl rings, presents unique analytical challenges requiring robust and well-defined methodologies. This application note outlines detailed protocols for identity, purity, and potency assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide a framework for method development and validation in accordance with international guidelines.

Introduction

3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is a chemical entity of interest in pharmaceutical and chemical research, potentially as an intermediate in the synthesis of more complex molecules.[1][2][3][] The presence of two chlorine atoms and a methoxy group on the phenyl rings suggests that it may share properties with other halogenated organic compounds and substituted cathinones, necessitating precise analytical control.[5][6][7] The development of robust analytical standards is paramount for ensuring the quality, safety, and efficacy of any potential drug product derived from this intermediate.

This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for the establishment of analytical control strategies. The methodologies described herein are based on established principles of chromatography and spectroscopy and are designed to be adapted and validated in accordance with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11][12][13][14][15][16]

Chemical Structure and Properties:

  • IUPAC Name: 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one

  • Molecular Formula: C₁₆H₁₄Cl₂O₂[17]

  • Molecular Weight: 325.19 g/mol [17]

The structure, possessing chromophores and being amenable to ionization, makes it suitable for a range of analytical techniques.

Analytical Strategy Overview

A multi-tiered analytical approach is recommended to fully characterize 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. This ensures orthogonality in the analytical techniques, providing a high degree of confidence in the identity, purity, and strength of the material.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution HPLC_UV HPLC-UV (Purity & Assay) Dissolution->HPLC_UV GC_MS GC-MS (Impurity ID) Dissolution->GC_MS NMR NMR (Structure Elucidation) Dissolution->NMR FTIR FTIR (Functional Groups) Dissolution->FTIR Data_Analysis Data Analysis HPLC_UV->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Overall analytical workflow for the characterization of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are central to determining the purity and assay of chemical substances.[18][19][20][21] For 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, both HPLC and GC-MS are recommended for a comprehensive assessment of related substances and residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is the primary recommended technique due to the presence of UV-active aromatic rings in the molecule.[22][23][24]

Rationale for Method Development:

  • Column Chemistry: A C18 stationary phase is a versatile and robust starting point for the separation of moderately polar to nonpolar compounds like the target molecule.[23]

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is chosen for its common use in reverse-phase chromatography and its UV transparency. A buffer, such as phosphate or formate, may be necessary to control the pH and improve peak shape, especially if ionizable impurities are present.

  • Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good resolution and efficiency for a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion mode mass spectrometry if coupled.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 50% B to 95% B over 20 minutes, hold for 5 minutesA scouting gradient to ensure elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overload.
Detection UV at 254 nm and 280 nm (or PDA scan 200-400 nm)254 nm is a common wavelength for aromatic compounds; 280 nm may provide additional selectivity.
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)Ensures solubility and compatibility with the mobile phase.

Protocol for HPLC Analysis:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve the reference standard of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Determine the retention time and peak area of the main peak. Calculate the purity by area percent and the assay against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[6][7][25] It is particularly useful for identifying potential process-related impurities and residual solvents. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

Rationale for Method Development:

  • Column: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the analysis of a wide range of organic compounds.

  • Injection: Split injection is recommended to avoid overloading the column, with the option of splitless injection for trace analysis.

  • Temperature Program: A temperature ramp is necessary to ensure the elution of compounds with a range of boiling points.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.

Table 2: Recommended Starting GC-MS Conditions

ParameterRecommended ConditionRationale
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile column for the separation of a wide range of organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete volatilization of the sample.
Injection Mode Split (50:1)Prevents column overload.
Injection Volume 1 µLStandard injection volume.
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA general-purpose program to separate compounds with a range of volatilities.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides characteristic fragmentation patterns for library searching.
Mass Range m/z 40-500Covers the expected mass range of the parent compound and its fragments.
Sample Preparation 1 mg/mL in Dichloromethane or Ethyl AcetateSolvents compatible with GC analysis.

Protocol for GC-MS Analysis:

  • System Preparation: Condition the GC column and ensure the MS is tuned and calibrated.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent.

  • Injection: Inject the sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are essential for confirming the chemical structure of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.[26] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (δ 7-8 ppm) corresponding to the protons on the dichlorophenyl and methoxyphenyl rings. The substitution patterns will lead to characteristic splitting patterns.

  • Methylene Protons: Two methylene groups (-CH₂-CH₂-) will likely appear as complex multiplets in the aliphatic region (δ 2.5-3.5 ppm) due to coupling with each other.

  • Methoxy Protons: A singlet at around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (δ 190-200 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

  • Methylene Carbons: Signals in the aliphatic region (δ 20-40 ppm).

  • Methoxy Carbon: A signal around δ 55-60 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Data Analysis: Assign the signals to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Expected FTIR Absorption Bands:

  • C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O Stretch (Aryl Ether): An absorption band around 1250 cm⁻¹.

  • C-Cl Stretch: Absorption bands in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1400-1600 cm⁻¹ region.

Protocol for FTIR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Method Validation

Once the analytical methods have been developed, they must be validated to ensure they are suitable for their intended purpose.[9][12][13][14][15][16] The validation should be performed in accordance with ICH Q2(R1) guidelines.

Table 3: Key Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

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"Developed_Method" -> "Validation"; "Validation" -> "Validated_Method"; }

Caption: The process of method validation according to ICH Q2 guidelines.

Conclusion

The development of robust analytical standards for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is critical for its potential use in research and development. This application note provides a comprehensive framework of recommended starting protocols for HPLC, GC-MS, NMR, and FTIR analysis. The causality-driven approach to method development, coupled with a thorough understanding of regulatory guidelines for validation, will ensure the generation of reliable and accurate data. It is imperative that these methods are further optimized and validated within the user's laboratory to demonstrate their suitability for the intended application.

References

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Sources

Application Note: A Validated Protocol for the Pharmacokinetic Analysis of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated organic compounds (HOCs) represent a diverse class of molecules, encompassing life-saving pharmaceuticals and persistent environmental pollutants.[1][2] Their unique physicochemical properties, conferred by the carbon-halogen bond, present distinct challenges for pharmacokinetic (PK) analysis.[3][4] Properties such as high lipophilicity, resistance to metabolic degradation, and a tendency for bioaccumulation necessitate specialized study designs and bioanalytical techniques. This guide provides a comprehensive, field-tested framework for designing and executing robust pharmacokinetic studies for HOCs. We will detail the causal logic behind experimental choices, from preclinical study design and advanced sample preparation to bioanalytical quantification and data modeling, ensuring a self-validating and scientifically rigorous approach.

Foundational Principles: The Unique Challenge of Halogenated Compounds

The inclusion of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) significantly alters a molecule's electronic and steric properties, which in turn profoundly impacts its pharmacokinetic profile.[5][6] In drug discovery, halogenation is a key strategy to enhance membrane permeability, modulate metabolic stability, and improve target binding affinity.[7][8][9] However, these same features can lead to challenges.

Causality Behind Experimental Choices:

  • High Lipophilicity: Many HOCs are highly lipophilic, causing them to partition readily from the aqueous environment of the blood into tissues, particularly adipose (fat) tissue. This leads to a large volume of distribution (Vd) and often a very long terminal half-life (t½), as the tissue acts as a deep reservoir from which the compound is slowly released.[3] Standard PK sampling schedules may be too short to accurately characterize the elimination phase.

  • Metabolic Stability: The strength of the carbon-halogen bond, particularly the carbon-fluorine bond, can make these compounds resistant to metabolism by cytochrome P450 (CYP) enzymes.[3] This reduces clearance (CL) and further prolongs the half-life.

  • Bioaccumulation: The combination of high lipophilicity and metabolic stability means that with repeated exposure, HOCs can accumulate in the body, reaching potentially toxic levels over time.[1][2] This is a critical consideration for both drug safety and environmental toxicology.

Therefore, a PK study for an HOC must be designed not just to quantify its presence in plasma, but to understand its distribution into, and slow release from, deep tissue compartments.

Regulatory & Preclinical Study Design

A scientifically sound PK study is grounded in international regulatory standards. Guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) provide the framework for designing toxicokinetic and bioavailability/bioequivalence studies.[10][11][12][13]

Preclinical Study Design: Key Considerations

The primary goal of a preclinical PK study is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. For HOCs, this requires specific adaptations.

  • Animal Model Selection: Rodent models (e.g., Sprague-Dawley rats) are common, but researchers must consider potential species differences in metabolism. It is crucial to select a species that, if possible, demonstrates a metabolic profile relevant to humans.

  • Dose Administration: The route of administration (e.g., oral, intravenous) should align with the intended clinical or environmental exposure route. For IV administration, a formulation with a solubilizing agent may be necessary for poorly soluble HOCs.

  • Group Design & Sampling: A typical single-dose study involves a main group for blood sampling and may include satellite groups for tissue collection at terminal time points.

Protocol 1: Single-Dose Preclinical PK Study in Rodents

  • Acclimatization: Acclimatize male Sprague-Dawley rats (n=5 per time point) for at least 5 days under standard laboratory conditions.

  • Dosing: Administer the halogenated compound via a single intravenous (IV) bolus dose (e.g., 2 mg/kg) or oral gavage (e.g., 10 mg/kg). The vehicle should be appropriate for the compound's solubility (e.g., 20% Solutol in water).

  • Blood Sampling: Collect sparse blood samples (approx. 200 µL) from the tail vein into K2-EDTA tubes at appropriate time points. Rationale: For HOCs with expected long half-lives, the sampling schedule must be extended significantly compared to typical small molecules.

  • Plasma Preparation: Immediately following collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C. Harvest the supernatant (plasma) and store at -80°C pending analysis.

  • Tissue Sampling (Terminal): At each terminal time point, euthanize the animals and collect key tissues. Rationale: For lipophilic HOCs, adipose tissue is a critical matrix to assess accumulation. Liver, brain, and kidney are also standard. Homogenize tissues and store at -80°C.

Table 1: Example Dosing and Sampling Schedule for a Preclinical HOC Study
RouteDoseMatrixTime Points (post-dose)
IV2 mg/kgPlasma2 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h, 168h (7 days), 336h (14 days)
PO10 mg/kgPlasma15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h, 168h (7 days), 336h (14 days)
BothAs aboveAdipose, Liver8h, 24h, 72h, 168h, 336h (Terminal)

Bioanalytical Methodology: Ensuring Trustworthy Data

The accuracy of any PK study hinges on the quality of the bioanalytical data. The persistent and often "sticky" nature of HOCs makes sample preparation a critical control point to prevent analyte loss and ensure efficient extraction.[14][15]

Diagram 1: Overall Pharmacokinetic Study Workflow

This diagram outlines the logical flow from initial planning to final data interpretation, emphasizing the central role of a validated bioanalytical method.

G cluster_0 Phase 1: Study Design & Planning cluster_1 Phase 2: In-Life & Bioanalysis cluster_2 Phase 3: Data Interpretation A Define Objectives (e.g., single dose, toxicity) B Select Animal Model & Determine Dosing A->B C Design Sampling Schedule (Plasma, Tissue) B->C D Dose Administration C->D E Sample Collection & Processing D->E F Develop & Validate Bioanalytical Method (e.g., GC-MS) E->F G Sample Analysis (Quantification) F->G H Calculate PK Parameters (NCA) G->H I Pharmacokinetic Modeling (e.g., PBPK) H->I J Final Report & Conclusion I->J

Caption: High-level workflow for a pharmacokinetic study of halogenated organic compounds.

Protocol 2: Extraction of HOCs from Plasma via Liquid-Liquid Extraction (LLE)

  • Sample Thawing: Thaw plasma samples on ice. Vortex to ensure homogeneity.

  • Aliquoting: In a clean microcentrifuge tube, pipette 50 µL of plasma.

  • Internal Standard Addition: Add 10 µL of a structural analog of the analyte to act as an internal standard (IS). Rationale: The IS corrects for variability during sample preparation and instrument analysis, which is a cornerstone of a self-validating protocol.

  • Protein Precipitation & Lysis (Optional but Recommended): Add 50 µL of acetonitrile. Vortex for 30 seconds. This step disrupts protein binding and improves extraction efficiency.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE). Rationale: MTBE is an excellent choice for extracting a wide range of lipophilic compounds and forms a distinct upper organic layer after centrifugation, simplifying collection.

  • Mixing: Vortex vigorously for 2 minutes, then shake for 10 minutes to ensure complete partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a solvent compatible with the analytical instrument (e.g., 50:50 acetonitrile:water for LC-MS or hexane for GC-MS). Vortex to mix. The sample is now ready for analysis.

Analytical Instrumentation: GC-MS

For many volatile and semi-volatile HOCs, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantification due to its high chromatographic resolution and selectivity.[16]

Protocol 3: Quantification by GC-MS

  • Instrument Setup: Use a gas chromatograph equipped with a capillary column suitable for lipophilic compounds (e.g., DB-5ms) and a mass spectrometer.

  • Injection: Inject 1-2 µL of the reconstituted sample extract into the GC inlet, typically heated to 250-280°C.

  • Chromatographic Separation: Use a temperature gradient program to separate the analyte from matrix components. For example, start at 80°C, hold for 1 minute, then ramp to 300°C at 20°C/min.

  • Mass Spectrometry: Use Electron Impact (EI) ionization. Rationale: EI is a robust, high-energy ionization technique that produces repeatable fragmentation patterns, ideal for compound identification and quantification.

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Rationale: Instead of scanning all masses, SIM mode focuses only on specific, characteristic ions for the analyte and internal standard. This dramatically increases sensitivity and selectivity by filtering out chemical noise from the matrix.

  • Quantification: Create a calibration curve by analyzing standards of known concentrations. Determine the concentration of the analyte in the unknown samples by comparing the peak area ratio (Analyte/IS) to the calibration curve.

Data Analysis and Advanced Modeling

Once concentrations are determined, the data is used to calculate key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance for HOCs
ParameterDescriptionSignificance for Halogenated Compounds
Cmax Maximum observed concentration in plasmaIndicates the extent of initial systemic exposure.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the concentration-time CurveRepresents the total systemic exposure to the compound over time.
Elimination Half-lifeOften significantly prolonged due to metabolic stability and tissue sequestration. A key indicator of accumulation potential.[3]
CL ClearanceThe volume of plasma cleared of the compound per unit time. Typically low for HOCs due to low metabolic breakdown.
Vd Volume of DistributionOften very high (>1 L/kg), indicating extensive distribution into tissues (like fat) rather than remaining in the circulation.[3]
Physiologically Based Pharmacokinetic (PBPK) Modeling

For HOCs, simple compartmental PK models may be insufficient. Physiologically Based Pharmacokinetic (PBPK) modeling offers a more sophisticated approach.[17][18] PBPK models are mathematical representations of the body, with compartments corresponding to real organs and tissues (e.g., liver, fat, muscle).[19][20][21]

Why PBPK is Authoritative for HOCs:

  • Tissue Prediction: It can predict compound concentrations in specific tissues, like adipose, which are difficult to sample clinically.[19]

  • Mechanism-Based: It incorporates physiological data (blood flows, organ volumes) and compound-specific data (partition coefficients, metabolic rates), providing a mechanistic understanding of the PK profile.

  • Extrapolation: It is a powerful tool for extrapolating data across different species (e.g., from rat to human) and for predicting the effects of different dosing regimens.[17]

Diagram 2: Conceptual PBPK Model for a Lipophilic HOC

G Blood Blood (Central) Liver Liver (Metabolism) Blood->Liver Ql Fat Adipose Tissue (Deep Reservoir) Blood->Fat Qf Rest Rest of Body (Lean Tissue) Blood->Rest Qr Elimination Liver->Elimination CLmet Dose Dose->Blood Absorption (Ka)

Caption: A PBPK model showing distribution from blood to metabolizing (liver) and storage (fat) compartments.

Conclusion

The successful pharmacokinetic characterization of halogenated organic compounds demands more than a standard protocol; it requires a scientific strategy. This strategy must account for the unique physicochemical properties imparted by halogenation, primarily high lipophilicity and metabolic stability. By integrating a robust preclinical design with extended sampling, meticulous sample preparation tailored to lipophilic molecules, highly sensitive and selective bioanalytical methods like GC-MS, and sophisticated data analysis using PBPK modeling, researchers can generate trustworthy and comprehensive data. This validated approach ensures that the resulting pharmacokinetic profile is an accurate reflection of the compound's behavior in a biological system, providing a solid foundation for critical decisions in drug development and environmental safety assessment.

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  • Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5). Available at: [Link]

  • FDA. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. Available at: [Link]

  • FDA. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. FDA. Available at: [Link]

  • HHS.gov. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Guidance Portal. Available at: [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4). Available at: [Link]

  • G, M., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 23(7). Available at: [Link]

  • Thomas, J.S., et al. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Biomolecules, 12(12). Available at: [Link]

  • MARLAP. (2004). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. EPA. Available at: [Link]

  • EPA. (2024). Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. EPA. Available at: [Link]

  • Agilent Technologies. (2018). Sample preparation in a bioanalytical workflow – part 1. YouTube. Available at: [Link]

  • Pelkonen, O. (2002). Pharmacokinetic Challenges in Drug Discovery. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this key intermediate in high purity. As a moderately polar, chlorinated aromatic ketone, this compound presents unique challenges and opportunities for optimization during chromatographic purification.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solving format. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues, adapt methodologies, and achieve robust, reproducible purifications.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chromatography for purifying this compound on a lab scale (50 mg - 5 g)?

For multi-milligram to gram-scale purification, normal-phase flash column chromatography is the most practical and efficient method.[1] It offers a good balance of resolution, speed, and capacity. High-Performance Liquid Chromatography (HPLC) is better suited for analytical purposes or very small-scale purifications due to solvent consumption and loading limitations.

Q2: What is a good starting point for solvent selection in Thin Layer Chromatography (TLC)?

Given the structure—a propiophenone core with two chlorine atoms and a methoxy group—the molecule is of moderate polarity. A good starting point for the mobile phase is a mixture of a non-polar solvent like heptane or hexane and a moderately polar solvent like ethyl acetate or dichloromethane.[2] Begin with a ratio of 80:20 or 70:30 (Heptane:Ethyl Acetate) and adjust as needed.

Q3: Is 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone stable on silica gel?

Ketones can sometimes interact with the acidic silanol groups on the surface of standard silica gel, potentially leading to peak tailing or, in rare cases, degradation.[3][4] Before committing to a large-scale purification, it is crucial to assess the compound's stability. This can be done by spotting the compound on a TLC plate, developing it, and then letting it sit for an hour before developing it again in the same direction. If the spot remains sharp and doesn't produce new spots, stability is likely not an issue. If degradation is observed, consider using deactivated silica or an alternative stationary phase like alumina.[4]

Q4: My crude material is an oil/gum. How should I load it onto the column?

For non-solid crude materials, liquid loading is an option if the material is fully soluble in a minimal amount of a weak solvent (e.g., dichloromethane or toluene) and the injection volume is small relative to the column size. However, the preferred method for optimal resolution is dry loading . This involves adsorbing the crude material onto a small amount of silica gel (or another inert support like Celite®), evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column. This technique prevents band broadening caused by strong sample solvents.

Chromatography Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Poor Separation - The target compound is co-eluting with an impurity.
  • Symptom: On TLC, spots are too close together or overlapping. In the flash chromatogram, peaks are not baseline-resolved.

  • Causality: The mobile phase polarity is not optimized for the specific mixture. The affinity of the target compound and the impurity for the stationary phase is too similar under the current conditions, causing them to travel through the column at nearly the same rate.

  • Step-by-Step Solution:

    • Re-evaluate TLC: The ideal TLC Retention Factor (Rf) for the target compound should be between 0.25 and 0.35 for good separation in flash chromatography.[5] An Rf in this range ensures the compound interacts sufficiently with the stationary phase without requiring excessive solvent volumes for elution.

    • Adjust Mobile Phase Polarity:

      • If Rf is too high (> 0.4): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). For example, move from 70:30 Heptane:EtOAc to 80:20 or 90:10.

      • If Rf is too low (< 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

    • Change Solvent Selectivity: If adjusting polarity with a two-solvent system (e.g., Heptane/EtOAc) fails, the impurity may have a similar polarity but different functional group interactions. Substitute one of the mobile phase components to alter the separation selectivity. For instance, replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole). A ternary system (e.g., Heptane/DCM/EtOAc) can also provide fine-tuning.[2]

Problem 2: Peak Tailing - The peak for the target compound is asymmetrical with a trailing edge.
  • Symptom: The back half of the chromatogram peak is broad and stretched out, while the front is sharp.

  • Causality: This is often caused by secondary, non-ideal interactions between the analyte and the stationary phase. For a ketone like this, the lone pair of electrons on the carbonyl oxygen can interact strongly with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding.[6] This leads to a slow desorption rate for some molecules, causing them to elute later than the bulk of the sample band.

  • Step-by-Step Solution:

    • Check for Overloading: Ensure you have not loaded too much crude material onto the column. As a rule of thumb, for a standard separation, the sample load should be 1-5% of the silica gel mass.

    • Use a Mobile Phase Modifier: Add a small amount (0.1-0.5%) of a polar modifier to the mobile phase. For ketones, adding a small amount of an alcohol like methanol or isopropanol can competitively bind to the active silanol sites, masking them from the target compound and improving peak shape.[2]

    • Use Deactivated Silica: If modifiers do not resolve the issue, consider using a less active stationary phase. Alumina (neutral or basic) can be a good alternative. Alternatively, you can use end-capped silica or prepare a deactivated silica gel by treating it with a silanizing agent, though this is a more advanced technique.[7]

Problem 3: Low or No Recovery - The desired compound is not eluting from the column.
  • Symptom: After running many column volumes of the mobile phase, analysis of the collected fractions shows no trace of the target compound.

  • Causality: There are several possibilities: the compound may have decomposed on the column, it may be irreversibly adsorbed, or the mobile phase is simply too weak to elute it.[4]

  • Step-by-Step Solution:

    • Verify Compound Stability: As mentioned in the FAQs, first confirm that your compound is stable to silica gel using a 2D TLC test.[4] If it decomposes, a different stationary phase is required.

    • Check Your Solvent System: Double-check that the mobile phase was prepared correctly. An accidental reversal of solvent ratios is a common error.[4]

    • Perform a "Column Flush": If the compound is stable but strongly retained, elute the column with a much stronger solvent system, such as 100% ethyl acetate or even 95:5 EtOAc:Methanol. This should elute everything that is still bound to the silica. If the compound elutes with this flush, your original mobile phase was not polar enough.

    • Re-develop the Method: If the compound is recovered in the flush, you need to re-develop your TLC conditions to find a mobile phase that provides an appropriate Rf value (0.25-0.35).[5]

Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) to make a ~10 mg/mL solution.

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. Keep the spot small and concentrated.

  • Development: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 80:20 Heptane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculation: Calculate the Rf value for the target compound and the closest impurities. Adjust the solvent system until the target compound has an Rf of ~0.3.[5]

Table 1: Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexRole in Mobile Phase
Hexane / Heptane0.1Weak, non-polar base solvent
Toluene2.4Weak, non-polar base with different selectivity
Dichloromethane (DCM)3.1Moderately polar, good for dissolving crude samples
Diethyl Ether2.8Moderately polar
Ethyl Acetate (EtOAc)4.4Moderately polar, strong solvent
Isopropanol (IPA)3.9Polar, often used as a modifier
Methanol (MeOH)5.1Very polar, used for strong elution or column flushing

Data compiled from various chromatography resources.[2][8]

Protocol 2: Scale-Up from TLC to Flash Chromatography
  • Determine Column Size: The amount of silica gel needed is typically 20 to 100 times the mass of the crude sample, depending on the separation difficulty.[1] A more difficult separation (closer spots on TLC) requires a higher ratio.

  • Convert TLC Rf to Column Volumes (CV): The elution volume can be estimated from the TLC Rf. The relationship is CV = 1/Rf.[9] This helps predict how much solvent will be needed.

  • Choose a Gradient (Optional but Recommended): For most purifications, a linear gradient is more efficient than an isocratic (single solvent mixture) elution. A typical gradient starts with a weaker mobile phase (e.g., 95:5 Heptane:EtOAc) to elute non-polar impurities, then ramps up to a stronger mobile phase (e.g., 70:30 Heptane:EtOAc) to elute the target compound.

  • Load the Sample: Use the dry loading method described in the FAQs for best results.

  • Run and Collect: Start the chromatography run, collecting fractions. Monitor the elution using TLC or a UV detector.

  • Combine and Concentrate: Analyze the collected fractions by TLC, combine the pure fractions containing the target compound, and remove the solvent under reduced pressure.

Table 2: TLC Rf to Column Volume (CV) Conversion
TLC Rf ValueEstimated Elution Volume (CV)Separation Difficulty
0.502Very Easy / Poor Retention
0.35~3Good Target for Flash
0.254Good Target for Flash
0.15~7Difficult / High Retention
0.1010Very Difficult / Very High Retention

This table provides a guideline for estimating elution volumes based on TLC results.[9][10]

Visualized Workflows

Diagram 1: Method Development & Scale-Up Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Purification TLC 1. Run TLC with Test Solvents Rf_Check 2. Is Target Rf 0.25-0.35? TLC->Rf_Check Adjust 3. Adjust Solvent Polarity Rf_Check->Adjust No Stability 4. Check Stability (2D TLC) Rf_Check->Stability Yes Adjust->TLC Column_Select 5. Select Column Size Stability->Column_Select Loading 6. Dry Load Sample Column_Select->Loading Run_Flash 7. Run Flash Chromatography Loading->Run_Flash Analyze 8. Analyze Fractions Run_Flash->Analyze Combine 9. Combine & Evaporate Analyze->Combine Result Pure Compound Combine->Result

Caption: A workflow for developing and scaling a flash chromatography method.

Diagram 2: Troubleshooting Poor Separation

G Start Problem: Poor Separation (Co-elution of Peaks) Check_Rf Is target Rf in the optimal 0.25-0.35 range? Start->Check_Rf Adjust_Polarity Adjust polarity of two-component mobile phase (e.g., Heptane/EtOAc) Check_Rf->Adjust_Polarity No Change_Selectivity Change solvent selectivity. Replace EtOAc with DCM or Ether. Consider a three-solvent system. Check_Rf->Change_Selectivity Yes, but still poor separation Re_TLC Re-run TLC Adjust_Polarity->Re_TLC Re_TLC->Check_Rf Success Resolution Improved Re_TLC->Success Spots Separated Change_Selectivity->Re_TLC

Caption: A decision tree for troubleshooting co-eluting compounds.

References

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Teledyne ISCO. [Link]

  • Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.
  • Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. Newcrom. [Link]

  • Production process of 3, 5-dichloronitrobenzene.
  • Production of propiophenone.
  • Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • How to Scale-Up Normal-Phase Purification. Biotage. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Systematic and Model-Assisted Process Design for the Extraction and Purification of Artemisinin from Artemisia annua L.—Part III: Chromatographic Purification. MDPI. [Link]

  • Propiophenone derivatives and process for preparing the same. European Patent Office. [Link]

  • Chromatography: How to Run a Small Scale Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Synthesis method of 3,5-dichloro-2-pentanone.
  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. PMC - NIH. [Link]

  • Preliminary Gas Chromatography with Mass Spectrometry Determination of 3,5-dimethoxyphenol in Biological Specimens as Evidence of Taxus Poisoning. ResearchGate. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Process For The Preparation Of 3,5 Dichloro 2,2,2 Trifluoroacetophenone. Quick Company. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Adsorption Characteristics and Influencing Factors of Chlorinated and Aromatic Hydrocarbons on Aquifer Medium. MDPI. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. ResearchGate. [Link]

  • The molecular structures of propiophenone (I), cinnamaldehyde (II), methyl cinamate (III), and cinnamyl alcohol (IV). ResearchGate. [Link]

  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • TLC for Flash Chromatography. Sorbtech. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Chromatography Online. [Link]

  • High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. ResearchGate. [Link]

  • chlorinated aromatic compounds: Topics by Science.gov. Science.gov. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Mechanisms of retention in HPLC Part 2. SlideShare. [Link]

  • Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]

  • Retention Study of Flavonoids Under Different Chromatographic Modes. PMC - NIH. [Link]

Sources

Recrystallization techniques for dichlorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Dichlorinated Aromatic Compounds

Introduction: The Physics of Purity

Welcome to the technical support hub for the purification of dichlorinated aromatic compounds (DCAs). As researchers, you are likely dealing with a specific set of challenges inherent to these molecules: structural isomerism , low aqueous solubility , and the notorious tendency to "oil out" rather than crystallize.

In this guide, we move beyond basic textbook recipes. We analyze the thermodynamic drivers—lattice energy, entropy of mixing, and solvent-solute interactions—that determine whether you get a high-purity crystal or an impure sludge.

Module 1: Solvent System Design

Q: My dichlorinated compound is soluble in almost everything organic. How do I choose a solvent that actually yields crystals?

A: The "Like Dissolves Like" rule is too simplistic here. For DCAs, you must balance solubility with temperature differential capacity . The chlorine atoms withdraw electrons, deactivating the ring and creating specific dipole vectors.

The Golden Rule: You need a solvent system where the temperature coefficient of solubility is steep. The compound must be highly soluble at


 but sparingly soluble at 

.
Recommended Solvent Systems for Common DCAs
Compound ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanistic Rationale
Dichlorobenzenes (Non-polar) Ethanol (Hot) Water (Cold) Ethanol disrupts weak

-

stacking at high temps; water drastically increases polarity to force precipitation upon cooling.
Dichlorophenols (Acidic) Acetone or Ethyl Acetate Hexane or Petroleum Ether The phenolic -OH forms hydrogen bonds with Acetone. Hexane is non-polar and forces the hydrophobic aromatic ring out of solution.
Dichloroanilines (Basic) Methanol Water Similar to phenols, but Methanol accommodates the amine group better. Water acts as a strong anti-solvent.
General DCAs (Low MP) Pentane or Hexane None (Single Solvent) For low-melting solids, high-boiling solvents (like Toluene) cause "oiling out." Use low-boiling alkanes and cool to -20°C.

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Instead of crystals, my solution turned into a cloudy emulsion, and now there is a glob of oil at the bottom. What happened?

A: "Oiling out" occurs when the saturation temperature of your solute is higher than its melting point in the presence of solvent impurities. Essentially, your compound precipitates as a liquid because it is energetically easier to form a disordered liquid droplet than an ordered crystal lattice.[1]

The Thermodynamics:

  • Melting Point Depression: Impurities lower the melting point of your solid.[2]

  • Solvent Boiling Point: If

    
    , the solute can melt before it dissolves or precipitate as a melt.[3]
    
Protocol: Recovering from an Oiled-Out State
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add More Solvent: Dilute the solution by 20%. This lowers the saturation temperature, hopefully below the oiling point.

  • Seed It: Add a seed crystal at a temperature above the oiling point but below saturation. This provides a template for the lattice, bypassing the nucleation energy barrier.

  • Trituration (The "Crush" Method): If the oil persists upon cooling, decant the supernatant. Add a solvent in which the compound is insoluble (e.g., cold pentane) and grind the oil with a glass rod. This extracts the solvent trapped inside the oil, forcing solidification.[3]

Module 3: Isomer Purification (The Ortho vs. Para Dilemma)

Q: I have a mixture of 1,4-dichlorobenzene (para) and 1,2-dichlorobenzene (ortho). Can I separate them by recrystallization?

A: Yes, and this is the textbook case for why symmetry matters .

  • 1,4-Dichlorobenzene (Para): High symmetry allows efficient packing in the crystal lattice.

    • Melting Point: 53.5°C[4][5]

  • 1,2-Dichlorobenzene (Ortho): Lower symmetry, poor packing.

    • Melting Point: -17°C[4]

The Strategy: Because the ortho isomer is a liquid at room temperature and the para isomer is a solid, you can use Melt Crystallization or Solvent Recrystallization to isolate the para form. The ortho isomer remains in the "mother liquor."[6]

Visualizing the Workflow:

RecrystallizationLogic Start Crude Mixture (Ortho + Para DCB) Solvent Add Solvent (e.g., Hot Ethanol) Min volume to dissolve Para Start->Solvent Heat Heat to Reflux Ensure complete dissolution Solvent->Heat Cool Slow Cooling to RT Heat->Cool Check Crystals Formed? Cool->Check Filter Vacuum Filtration Check->Filter Yes Trouble Troubleshoot: Oiling Out (See Module 2) Check->Trouble No (Oil/Cloudy) Result Pure p-DCB Crystals Filter->Result Liquor Mother Liquor (Contains o-DCB + impurities) Filter->Liquor Wash Wash with Cold Solvent Result->Wash Trouble->Heat Add Solvent/Seed

Caption: Logic flow for the separation of para-dichlorobenzene (p-DCB) from isomeric mixtures.

Module 4: Standard Operating Procedures (SOPs)

SOP 1: Recrystallization of 1,4-Dichlorobenzene

Target Purity: >99% | Yield: 70-85%

  • Preparation: Weigh 10g of crude DCB mixture. Place in a 100mL Erlenmeyer flask.

  • Dissolution: Add 15mL of Ethanol (95%) . Heat on a steam bath or hot plate (set to 80°C) with magnetic stirring.

  • Saturation: If solid remains, add ethanol in 1mL increments until fully dissolved. Do not add excess solvent.

  • Cooling: Remove from heat. Cover flask with a watch glass. Allow to cool to room temperature undisturbed (approx. 30 mins).

    • Critical Step: Do not place directly on ice. Rapid cooling traps the ortho isomer inside the para crystals.

  • Crystallization: Once substantial crystals form at room temp, place the flask in an ice-water bath (0°C) for 15 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash with 5mL of ice-cold ethanol .

  • Drying: Air dry on the filter for 10 minutes, then transfer to a desiccator.

SOP 2: Purification of 2,4-Dichlorophenol

Target Purity: >98% | Note: Phenols are prone to oxidation (pinking).

  • Solvent Choice: Use Hexane/Acetone (9:1 ratio) or Petroleum Ether .

  • Dissolution: Dissolve crude phenol in the minimum amount of warm Acetone.

  • Precipitation: Slowly add warm Hexane until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of Acetone to clear the turbidity.

  • Crystallization: Allow to cool slowly. Phenols often form needles.

    • Troubleshooting: If the solution turns pink/red, oxidation has occurred. Add a pinch of sodium dithionite or activated charcoal during the hot dissolution step and filter hot before cooling.

Module 5: Safety & Waste Management

WARNING: Dichlorinated aromatics are toxic and potential carcinogens.

  • PPE: Nitrile gloves (double gloving recommended for phenols), safety goggles, and lab coat.

  • Ventilation: All operations, especially heating solvents, must be performed in a fume hood .

  • Waste:

    • Mother Liquor: Contains high concentrations of isomers (e.g., o-DCB). Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents as this increases disposal costs.

    • Filter Paper: Treat as solid hazardous waste.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[7][8] An In-depth Technical Guide to the Synthesis of 1,4-Dichlorobenzene via Benzene Chlorination. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4685, 1,4-Dichlorobenzene. Link

  • Mettler Toledo. (2025).[8] Oiling Out in Crystallization: Causes and Remedies. Link

  • University of Rochester, Dept. of Chemistry. (n.d.). Solvents for Recrystallization. Link

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Technical Support Center: Stability Testing of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the stability testing of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance to navigate the complexities of forced degradation and stability analysis for this specific molecule. Our approach is grounded in the foundational principles of chemical reactivity and adheres to international regulatory standards to ensure the integrity and robustness of your findings.

Forced degradation, or stress testing, is a critical component of pharmaceutical development.[1][2] It is the deliberate process of subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3][4] This process is mandated by regulatory bodies like the FDA and is essential for developing and validating stability-indicating analytical methods, which are crucial for ensuring the safety and efficacy of a final drug product.[1][5]

This guide will address common questions and troubleshooting scenarios you may encounter, providing not just procedural steps but also the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am starting my stability study on 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. What are the essential stress conditions I need to consider, and why?

Answer:

To establish a comprehensive stability profile, you must investigate the molecule's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress. This is a core requirement outlined in the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A(R2)).[6][7] The choice of stressors is not arbitrary; it is based on the functional groups present in 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone and their known chemical liabilities.

Structural Analysis of Liabilities:

  • Propiophenone Core: The ketone carbonyl group and the adjacent benzylic C-H bond are potential sites for oxidation and reduction reactions.

  • Ether Linkage (2-methoxyphenyl): The methoxy group (an ether) is susceptible to cleavage under harsh acidic conditions.

  • Dichlorinated Aromatic Ring: While aryl chlorides are generally stable, they can be prone to nucleophilic substitution under extreme conditions and can influence photolytic degradation pathways.[8]

Based on this, the following stress conditions are recommended as a starting point. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation pathways are revealed without being overly destructive.[9]

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDurationRationale for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone
Acid Hydrolysis 0.1 M HCl60-80 °C24-72 hoursTo challenge the ether linkage, which is the most probable site for acid-catalyzed cleavage.
Base Hydrolysis 0.1 M NaOH60-80 °C24-72 hoursTo assess the general stability of the molecule to basic conditions. While no specific group is highly labile to base, it is a required stressor.
Oxidation 3% H₂O₂Room Temp24 hoursTo target the benzylic position adjacent to the carbonyl group, a common site for oxidative attack.
Thermal Stress Solid State80-105 °C48-96 hoursTo evaluate the intrinsic thermal stability of the solid drug substance.
Photostability Solid & SolutionICH Q1B ConditionsPer GuidelineTo assess degradation upon exposure to light, targeting the chromophoric aromatic systems. Requires exposure to ≥ 1.2 million lux hours (visible) and ≥ 200 W h/m² (UVA).[10]
Q2: I've run my hydrolytic studies, but I'm seeing little to no degradation, even at 80°C. Am I doing something wrong?

Answer:

This is a common and often positive finding, suggesting your molecule is robust under hydrolytic stress. The propiophenone core and dichlorinated aromatic ring are generally resistant to hydrolysis. The primary site of concern, the methoxy ether, may also be sterically hindered or electronically stabilized, requiring more forceful conditions to cleave.

Troubleshooting Steps & Rationale:

  • Confirm Analytical Method Sensitivity: Before escalating stress conditions, ensure your analytical method (e.g., HPLC-UV) is sensitive enough to detect small degradants. Check your limit of detection (LOD) and limit of quantification (LOQ).

  • Increase Stress Severity Systematically: If the method is confirmed to be adequate, you can incrementally increase the severity of the stress conditions.

    • Increase Reagent Concentration: Move from 0.1 M HCl/NaOH to 1.0 M. This increases the concentration of hydronium or hydroxide ions, accelerating the respective hydrolytic reactions.

    • Increase Temperature: If 80°C is insufficient, consider refluxing the solution. Higher temperatures provide the activation energy needed to overcome reaction barriers. .

  • Extend Duration: As a final step, you can extend the study duration, but be mindful of practical laboratory timelines.

Self-Validation Check: Always run a control sample (API in the same solvent without the stressor) under the same temperature conditions. This confirms that any observed degradation is due to the stressor (acid/base) and not just thermal effects.

Q3: My oxidative stress study with hydrogen peroxide resulted in multiple degradation peaks. How can I begin to identify these and propose a degradation pathway?

Answer:

Observing multiple peaks under oxidative stress is expected and provides valuable insight into the molecule's stability.[11] The primary tool for this investigation is Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Degradant Identification:

G cluster_0 Experimental & Analytical cluster_1 Interpretation & Elucidation A Run Oxidized Sample on LC-MS B Obtain Mass Spectra for Parent and Degradant Peaks A->B C Determine Mass Shifts (Δ Mass) B->C D Hypothesize Structures Based on Δ Mass (e.g., +16 Da = Hydroxylation) C->D Input Data E Perform MS/MS Fragmentation on Parent and Degradants D->E F Compare Fragmentation Patterns to Confirm/Refute Hypotheses E->F G Propose Degradation Pathway F->G Final Output

Common Oxidative Transformations to Look For:

  • Hydroxylation (+16 Da): Addition of a hydroxyl (-OH) group, often on the aromatic rings or at the benzylic carbon.

  • N- or S-Oxidation (+16 Da): Not applicable here, but a common pathway for other molecules.[12]

  • Carbonyl Formation (+14 Da): Oxidation of a methylene (-CH₂-) to a ketone (-C=O-).

  • Cleavage: Fragmentation of the molecule, such as cleavage of the bond between the carbonyl and the benzylic carbon, could lead to benzoic acid derivatives.

Hypothetical Oxidative Degradation Pathway:

Based on chemical principles, a likely primary degradation pathway involves oxidation at the benzylic position, as it is activated by both the adjacent carbonyl and the aromatic ring.

G Parent {3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | (Parent Molecule)} Intermediate {Benzylic Hydroxylation | (+16 Da)} Parent->Intermediate H₂O₂ Product2 {Aromatic Hydroxylation | (+16 Da)} Parent->Product2 H₂O₂ (Alternative) Product1 {Ketone Formation | (+14 Da from Parent)} Intermediate->Product1 Further Oxidation

Q4: I am struggling with poor mass balance in my forced degradation study. The loss of the parent drug doesn't match the appearance of degradant peaks. What are the likely causes?

Answer:

Achieving good mass balance (typically 95-105%) is a critical part of validating a stability-indicating method.[13] It confirms that all degradation products are being accounted for.[13] Poor mass balance points to a flaw in the analytical method or unexpected behavior of the degradants.[14]

Troubleshooting Poor Mass Balance:

  • Check for Non-Chromophoric Degradants:

    • Problem: Your degradation products may lack a UV-active chromophore, making them invisible to a standard HPLC-UV detector.[15][16]

    • Solution: Analyze your stressed samples using a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[16] These detectors do not rely on UV absorbance and can detect a wider range of compounds.

  • Assess Peak Purity:

    • Problem: A degradant peak may be co-eluting with your main API peak, artificially inflating the API area and making the degradation appear less than it is.

    • Solution: Use a Photodiode Array (PDA) detector to assess peak purity across the entire peak. If the UV spectra are not homogenous, a co-eluting impurity is present, and the chromatographic method must be optimized (e.g., change mobile phase, gradient, or column).

  • Consider Volatile or Insoluble Degradants:

    • Problem: Degradation may produce volatile compounds that are lost from the sample vial, or highly non-polar products that precipitate out of solution or are irreversibly adsorbed onto the column.[15]

    • Solution: For volatility, headspace GC-MS can be used to analyze the vapor phase above the stressed sample. For precipitation, visually inspect samples and try different diluents to ensure all species remain in solution.

  • Evaluate Relative Response Factors (RRF):

    • Problem: The assumption that the degradants have the same UV response as the parent drug at the chosen wavelength is often incorrect. A simple area-% summation will be inaccurate.[16]

    • Solution: If you can isolate and synthesize the major degradants, you can determine their individual response factors relative to the parent drug and apply these correction factors to your calculations for a more accurate mass balance.[13]

Experimental Protocols

Protocol 1: General Stock Solution Preparation
  • Accurately weigh approximately 25 mg of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water). This creates a 1.0 mg/mL stock solution.

  • Use this stock solution for all subsequent stress studies.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

This method serves as a starting point and must be optimized to ensure separation of all degradation products from the parent peak.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or wavelength of maximum absorbance)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale: A gradient elution method is essential for stability-indicating assays as it can resolve compounds with a wide range of polarities, from potential polar degradants to the relatively non-polar parent compound.[17] The C18 column is a versatile starting point for retaining the molecule.

References

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Assyro AI. (2026, January 25). ICH Stability Guidelines: Complete Q1A-Q1F Stability Test.... [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1189-1204. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Bhatt, P., et al. (2005). Biodegradation of Chlorinated Compounds—A Review. Journal of Environmental Science and Health, Part A, 40(1), 165-189. [Link]

  • S-Matrix. (2025, November 26). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]

  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Lepaumier, H., et al. (2013). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia, 37, 349-356. [Link]

  • Kadiyala, P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Organic Chemistry, 85(16), 10793-10800. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Seo, J. S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278-309. [Link]

  • Zeneth. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Chan, C. C., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]

  • FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Patel, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Ahuja, S. (2007). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. [Link]

  • Olaniran, A. O., et al. (2013). Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. FEMS Microbiology Letters, 345(1), 1-8. [Link]

  • Wikipedia. Cathinone. [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Homem, V., & Santos, L. (2011). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts, 1(1), 2-33. [Link]

  • ResearchGate. (2019, January 21). What could be the possible reasons to not achieve mass balance in assay and RS methods of a drug solution packed in LDPE ampules?. [Link]

  • Caron Scientific. RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]

  • Singh, S., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]

  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • ResearchGate. (2015). Proposed oxidative degradation pathway. [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Assyro AI. (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

  • Wikipedia. Organophosphate. [Link]

Sources

Minimizing by-product formation in the synthesis of dichlorinated ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of synthesizing α,α-dichlorinated ketones. My goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. By-product formation is a common hurdle in these syntheses, and this guide provides a structured approach to minimizing it.

Frequently Asked Questions (FAQs)
Q1: My reaction is stalling, leaving a mixture of starting material and the monochlorinated ketone. How can I drive the reaction to the desired dichlorinated product?

This is a classic issue of incomplete reaction, which can stem from several factors related to enolization and reagent stoichiometry. The second chlorination is often slower than the first.

  • Causality: The formation of the α-monochloroketone introduces an electron-withdrawing chlorine atom, which can decrease the acidity of the remaining α-proton, making the second enolization step slower.[1] If your conditions aren't robust enough to facilitate this second deprotonation/enolization, the reaction will appear to stall.

  • Troubleshooting Steps:

    • Increase Stoichiometry: Ensure you are using at least 2.0 equivalents of your chlorinating agent. Often, a slight excess (e.g., 2.1-2.2 equivalents) is necessary to drive the reaction to completion.

    • Enhance Enolization: If using an acid-catalyzed method, consider a stronger acid or a slightly higher concentration to increase the equilibrium concentration of the enol form. For base-mediated reactions, ensure your base is strong enough and that stoichiometry is sufficient to deprotonate the monochlorinated intermediate.

    • Increase Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy for the second chlorination. Monitor carefully, as higher temperatures can also promote side reactions.

    • Extend Reaction Time: The second chlorination step may simply be kinetically slower. Monitor the reaction by TLC or GC/LC-MS and allow it to proceed until the monochlorinated intermediate is consumed.

Q2: I'm consistently forming a significant amount of the α,α,α-trichlorinated ketone. What is causing this over-chlorination and how can I prevent it?

Over-chlorination is a common result of the desired dichlorinated product being reactive under the reaction conditions, especially if it can form an enolizable proton.

  • Causality: If the starting ketone has more than two α-protons on one side of the carbonyl (e.g., a methyl ketone), the resulting α,α-dichloro ketone can still possess a proton that can be removed to form an enolate, leading to a third chlorination. This is often exacerbated by using a large excess of the chlorinating agent or by running the reaction for too long at elevated temperatures.

  • Troubleshooting Steps:

    • Precise Stoichiometry: This is the most critical parameter. Use a precise amount of your chlorinating agent (e.g., 2.05 equivalents). Avoid large excesses. A slow addition of the chlorinating agent via syringe pump can help maintain a low instantaneous concentration, minimizing over-reaction.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0 °C or even lower and allowing it to slowly warm to room temperature can provide excellent selectivity.

    • Choice of Chlorinating Agent: Some reagents are inherently more reactive than others. If you are using elemental chlorine (Cl₂), consider switching to a solid, more easily handled source like N-Chlorosuccinimide (NCS) or Dichloroisocyanuric acid (DCICA), which can allow for more controlled reactivity.[2]

    • Careful Monitoring: Stop the reaction as soon as the dichlorinated product is the major species, even if a small amount of the monochlorinated intermediate remains. It is often easier to separate the mono- and di-chloro products than it is to remove the trichloro- by-product.

Q3: My reaction is producing chlorinated alkene by-products. Why is this happening?

The formation of chlorinated alkenes points towards an elimination pathway competing with the desired substitution.

  • Causality: This side reaction is particularly prevalent when using chlorinating agents that can also act as dehydrating agents or when the reaction generates strong acids. Reagents like phosphorus pentachloride (PCl₅) or triphenylphosphine dichloride are known to convert ketones into chloroalkenes.[3] The reaction proceeds through an intermediate that favors elimination of an oxygen-containing leaving group.

  • Troubleshooting Steps:

    • Change the Reagent: Avoid reagents like PCl₅ if your goal is the dichlorinated ketone. Opt for electrophilic chlorinating agents that react via the enol or enolate, such as SO₂Cl₂, NCS, or Oxone®/AlCl₃ mixtures.[4][5]

    • Buffer the Reaction: If your reaction is generating a significant amount of HCl, it can catalyze elimination. Adding an acid scavenger like pyridine or 2,6-lutidine can mitigate this, though it may also affect the primary reaction rate.[6]

    • Control Temperature: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can increase the selectivity for the desired dichlorination.

Troubleshooting Guide: In-Depth Scenarios
Scenario 1: Low Selectivity - Mixture of Mono-, Di-, and Tri-chlorinated Products

You are attempting to dichlorinate acetophenone and your final crude NMR shows a mixture of the starting material, monochloro-, dichloro-, and trichloro-acetophenone. This indicates poor control over the reaction.

Logical Analysis Workflow

G start Crude Mixture Analysis: Mono-, Di-, and Tri-chloro products observed q1 What was the stoichiometry of the chlorinating agent? start->q1 ans1_excess > 2.5 equivalents q1->ans1_excess Excess ans1_ok 2.0 - 2.2 equivalents q1->ans1_ok Controlled sol_excess Primary Issue: Over-chlorination. Reduce stoichiometry to ~2.05 eq. Implement slow addition at low temp. ans1_excess->sol_excess q2 How was the reagent added? ans1_ok->q2 final Re-run with precise stoichiometry, slow addition, and strict temperature control. sol_excess->final ans2_allatonce All at once at start q2->ans2_allatonce Rapid ans2_slow Slowly over time q2->ans2_slow Controlled sol_allatonce Primary Issue: Poor kinetic control. High initial concentration leads to runaway reaction. Implement slow addition (syringe pump). ans2_allatonce->sol_allatonce q3 What was the reaction temperature? ans2_slow->q3 sol_allatonce->final ans3_high Room temp or higher q3->ans3_high High ans3_low Started at 0°C or below q3->ans3_low Low sol_high Primary Issue: Poor thermal control. Higher temps accelerate all steps, reducing selectivity. Maintain low temperature (0°C or -10°C). ans3_high->sol_high ans3_low->final sol_high->final

Optimized Protocol for Dichlorination of Acetophenone

This protocol is designed for maximum selectivity towards the α,α-dichloro product.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add acetophenone (1.0 eq) and a suitable solvent like dichloromethane (DCM) or acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (SO₂Cl₂) (2.05 eq) in the same solvent.

  • Slow Addition: Add the SO₂Cl₂ solution dropwise to the stirred ketone solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional 2 hours, then allow it to warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The reaction is complete when the monochlorinated intermediate is consumed.

  • Workup: Once complete, carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to remove any remaining impurities.

Mechanistic Insights: The Chlorination Pathway

Understanding the reaction mechanism is key to controlling it. The chlorination of a ketone proceeds through an enol or enolate intermediate. The rate of enolization is often the rate-determining step.[2]

G cluster_0 Reaction Pathway cluster_1 By-Product Pathway Ketone Starting Ketone (R-CO-CH₂-R') Enol1 Enol / Enolate (1) MonoChloro α-Monochloro Ketone Enol2 Enol / Enolate (2) DiChloro Desired Product α,α-Dichloro Ketone Enol3 Enol / Enolate (3) DiChloro->Enol3 TriChloro By-Product α,α,α-Trichloro Ketone

The key to selectivity is managing the relative rates. To favor the dichlorinated product, conditions must be sufficient to overcome the activation barrier for the second enolization (k_enol2) without being so harsh that they promote the third (k_enol3).

Data Summary: Chlorinating Agents

The choice of chlorinating agent is critical and depends on the substrate, scale, and desired selectivity.

Chlorinating AgentFormulaProsConsCommon By-Products
Elemental Chlorine Cl₂Inexpensive, highly reactive.Gas (difficult to handle), low selectivity, generates HCl.Over-chlorinated products, chloroalkenes.
Sulfuryl Chloride SO₂Cl₂Liquid, easy to handle, good reactivity.Generates HCl and SO₂, corrosive.Over-chlorinated products if not controlled.
N-Chlorosuccinimide NCSSolid, easy to handle, milder, good selectivity.[5]More expensive, succinimide by-product to remove.Unreacted starting material if conditions are too mild.
Oxone® / Lewis Acid KHSO₅ / AlCl₃Works in aqueous media, environmentally friendly.[4]Requires specific substrate types (β-keto esters, 1,3-diketones).Substrate-dependent side reactions.
Phosphorus Pentachloride PCl₅Potent chlorinating agent.Solid (hygroscopic), primarily yields chloroalkenes.[3]Chloroalkenes , phosphorus by-products.
References
  • Giannopoulos, V., Katsoulakis, N., & Smonou, I. (2022). Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. Synthesis, 54(11), 2457-2463. Available from: [Link]

  • BASF Aktiengesellschaft. (2002). Method for chlorinating ketones. U.S. Patent No. 6,337,425B1.
  • Xiang, J.-C., et al. (2021). I2-Catalyzed Dichlorination of Methyl Ketones with Hydrochloric Acid as the Chlorine Source. Organic Letters, 23(15), 5909–5913. (Referenced via Organic Chemistry Portal). Available from: [Link]

  • Lakshman Kumar, Y., et al. (2018). Reactions of enolisable ketones with dichloroisocyanuric acid in absence and presence of added chloride ions - A kinetic study. ResearchGate. Available from: [Link]

  • De Kimpe, N., & Verhé, R. (1980). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. Chichester: Wiley.
  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link]

  • Grossert, J. S., et al. (1983). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available from: [Link]

Sources

Technical Support Center: Matrix Effect Mitigation for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

[1][2]

Status: Operational | Ticket Type: Technical Guide | Analyte Class: Halogenated Aromatic Ketones[1][2][3]

Executive Summary

You are likely analyzing 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (hereafter referred to as DCMP ) as a synthetic intermediate or impurity in pharmaceutical development.[1][2] Due to its structure—a hydrophobic, chlorinated aromatic ketone—DCMP presents specific LC-MS challenges.[1][2][3] It elutes in the high-organic region of Reverse Phase Liquid Chromatography (RPLC), making it highly susceptible to suppression by phospholipids and hydrophobic matrix components.[2]

This guide provides a self-validating troubleshooting framework to diagnose, isolate, and resolve matrix effects compromising your quantitation.

Module 1: Diagnostic Workflows

How do I confirm if signal irregularity is a matrix effect?

Do not rely on "gut feeling" or simple recovery calculations. You must distinguish between Extraction Efficiency (pre-column loss) and Matrix Effect (ionization suppression/enhancement).[2]

Protocol A: The Post-Column Infusion (PCI) Test

This is the "Gold Standard" for visualizing exactly where and when suppression occurs in your chromatogram.[2]

The Setup:

  • Infusion: Syringe pump infuses neat DCMP standard (100 ng/mL) at 10 µL/min into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma/reaction mix without analyte) via the LC autosampler.

  • Observation: Monitor the baseline of the DCMP transition. A flat baseline = no effect.[2][3] A dip = suppression.[2][3] A hill = enhancement.[2][3]

DOT Diagram: PCI Workflow

PCI_Workflowcluster_LCLC Systemcluster_MSMS DetectionAutosamplerAutosampler(Inject Blank Matrix)ColumnAnalytical ColumnAutosampler->ColumnTeeMixing TeeColumn->TeeEluentSourceESI/APCI SourceDetectorDetector(Monitor Baseline)Source->DetectorSyringeSyringe Pump(Infuse Analyte)Syringe->TeeConstant FlowTee->SourceCombined Flow

Caption: Schematic for Post-Column Infusion (PCI). The analyte is infused continuously while the matrix blank is injected to visualize suppression zones.[4][5]

Protocol B: The Matuszewski Slope Comparison

Quantify the "Matrix Factor" (MF) to see if the effect is statistically significant.[2]

  • Set A (Neat): Calibration curve in pure solvent.

  • Set B (Matrix-Matched): Calibration curve spiked into extracted blank matrix.

  • Calculation:

    
    
    
MF ValueInterpretationAction Required
0.85 - 1.15 Negligible EffectProceed with validation.
< 0.85 Ion SuppressionClean up sample or switch ionization.[2][3]
> 1.15 Ion EnhancementCheck for co-eluting salts/additives.
Module 2: Troubleshooting & Resolution

I have confirmed suppression. How do I fix it?

Issue 1: Co-elution with Phospholipids

Symptom: DCMP elutes late (high LogP), overlapping with the "Phospholipid Wash" zone of the gradient. Mechanism: Phospholipids (GPC/GPE) compete for surface charge on ESI droplets, preventing DCMP from ionizing.[2][3]

Solutions:

  • Monitor Phospholipids: Always include a transition for phospholipids (e.g., m/z 184 -> 184 for PCs) in your method development to track where they elute relative to DCMP.[2][3]

  • Switch Sample Prep:

    • Protein Precipitation (PPT):Ineffective for removing phospholipids.[2][3]

    • Solid Phase Extraction (SPE):[6][7] Use a polymeric reversed-phase sorbent (e.g., HLB) with a 100% methanol wash to elute phospholipids after the analyte, or use specialized "Phospholipid Removal" plates (e.g., HybridSPE).[3]

  • Chromatographic Shift: Change the mobile phase modifier. If using Ammonium Formate/Methanol, switch to Ammonium Acetate/Acetonitrile.[2][3] Methanol tends to elute phospholipids later, potentially overlapping with hydrophobic analytes like DCMP.[2][3]

Issue 2: Ion Source Saturation

Symptom: Response plateaus at high concentrations; internal standard response varies wildly.[2][3] Mechanism: DCMP is a chlorinated ketone.[2][3] In ESI, it relies on protonation of the carbonyl oxygen.[2][3] This is a "soft" ionization site easily outcompeted by amines or salts in the matrix.[2]

Solutions:

  • Switch to APCI (Atmospheric Pressure Chemical Ionization):

    • Why? APCI relies on gas-phase ion-molecule reactions (Charge transfer) rather than liquid-phase droplet evaporation.[1][2] It is significantly more robust against matrix suppression for hydrophobic, neutral molecules like DCMP.[2][3]

  • Dilute-and-Shoot:

    • Dilute the sample 1:10 or 1:20 with mobile phase.[2]

    • Physics: Matrix effects scale non-linearly.[2] Diluting the matrix often reduces suppression faster than it reduces the analyte signal, improving the S/N ratio.[2]

Module 3: Internal Standard Strategy

Can I just use a generic internal standard?

Critical Warning: Do NOT use a generic analog (e.g., a different propiophenone) if you have significant matrix effects.[2][3]

  • Reasoning: Unless the IS co-elutes exactly with DCMP, it will experience a different matrix environment.[3]

  • Requirement: Use a Stable Isotope Labeled (SIL) IS, such as DCMP-d3 (deuterated methoxy group) or DCMP-13C6 .[1][2]

  • Validation: The IS response plot across all samples should not show a systematic drift matching the injection sequence or subject groups.

Decision Tree: Matrix Effect Resolution

Troubleshooting_TreeStartStart: Low/Variable RecoveryPCIRun PCI ProtocolStart->PCIDecision1Suppression Zoneat Analyte RT?PCI->Decision1NoEffectNo Suppression:Check Solubility/AdsorptionDecision1->NoEffectNoYesEffectSuppression ConfirmedDecision1->YesEffectYesPrepCheckCurrent Prep Method?YesEffect->PrepCheckPPTProtein Precip (PPT)PrepCheck->PPTPPTSPESPE / LLEPrepCheck->SPESPEActionPPTSwitch to PL Removal Platesor LLE (Hexane/EtAc)PPT->ActionPPTActionSPEOptimize Wash Stepsor Switch to APCISPE->ActionSPE

Caption: Logical decision tree for isolating the root cause of matrix effects.

References & Authoritative Grounding
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[3][5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[3][5] Link

    • Core Reference for the "Matrix Factor" calculation and PCI method.

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Link

    • Regulatory standard requiring matrix effect assessment (Section III.B.3).[5]

  • Chambers, E., et al. (2007).[2][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[2][3] Link

    • Definitive guide on phospholipid removal strategies.

Improving the long-term storage stability of chlorinated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center – Tier 3 Escalation Guide

To: Research Scientists, QA/QC Managers, and Process Chemists From: Senior Application Scientist, Chemical Stability Division Subject: Mitigation of degradation pathways (Phosgene/HCl generation) in Chlorinated Organics

Executive Summary & Core Directive

This guide addresses the non-linear degradation of chlorinated organic compounds (COCs), specifically Chloroform (


) , Dichloromethane (DCM) , and chlorinated API standards .

The Critical Failure Mode: Researchers often treat COCs as static reagents. They are not. Under standard storage, COCs undergo photo-oxidative decomposition and hydrolysis , generating Phosgene (


)  and Hydrochloric Acid (

)
. This degrades sensitive analytes (e.g., lipids, DNA), alters chromatographic retention times, and creates severe safety hazards.

Your Operational Mandate: Move from "Passive Storage" (putting a bottle on a shelf) to "Active Lifecycle Management." Implement the self-validating protocols below to ensure solvent integrity before every critical assay.

The Mechanics of Instability

To stabilize COCs, you must understand why they fail. The degradation is a radical chain reaction catalyzed by light (


) and Oxygen (

).
The Degradation Pathway (Chloroform Example)

Chloroform does not just "go bad"; it actively converts into a chemical weapon (Phosgene).

Mechanism:

  • Initiation: UV light cleaves the C-H bond, creating a trichloromethyl radical (

    
    ).[1]
    
  • Propagation: This radical reacts with

    
     to form a peroxy radical, eventually decomposing into Phosgene and HCl.
    
  • Consequence:

    
     catalyzes further hydrolysis; Phosgene reacts with nucleophilic sites on your target molecules (amines, hydroxyls).
    
Visualization: Degradation vs. Stabilization

The following diagram illustrates the competing pathways of degradation and how stabilizers (Amylene vs. Ethanol) intervene.

COC_Degradation CHCl3 Chloroform (CHCl3) Radical CCl3• (Radical) CHCl3->Radical UV Light + O2 Phosgene PHOSGENE (COCl2) + HCl Radical->Phosgene Oxidation Chain Scavenged Chlorinated Amylene (Trace Impurity) Radical->Scavenged Amylene Scavenging SafeProduct Diethyl Carbonate (Harmless) Phosgene->SafeProduct Ethanol Interception Ethanol Stabilizer: Ethanol (Sacrificial Nucleophile) Amylene Stabilizer: Amylene (Radical Scavenger) Amylene->Radical Depletion over time

Caption: Figure 1. The mechanistic divergence between Amylene (preventative, depletes) and Ethanol (reactive, high capacity) in chloroform stabilization.

Troubleshooting & Stabilization Protocols

Module A: Solvent Selection (The "Amylene Paradox")

User Issue: "I used HPLC-grade Chloroform (Amylene stabilized) and my sensitive lipid extraction failed/showed artifacts."

Root Cause: Amylene (2-methyl-2-butene) is a radical scavenger.[2] It prevents the start of the reaction. However, once Amylene is depleted (shelf-life < 1 year), phosgene accumulates rapidly. Furthermore, Amylene is ineffective against phosgene that has already formed.

The Solution: Ethanol vs. Amylene Decision Matrix

FeatureEthanol Stabilized (0.5 - 1.0%)Amylene Stabilized (~150 ppm)
Mechanism Reacts with Phosgene to form carbonates.Scavenges free radicals.[2]
Capacity High (High concentration).Low (Depletes rapidly).
Shelf Life Long (5+ years).Short (< 12 months).
Polarity Higher (Affects silica gel chromatography).Low (Preferred for normal phase LC).
Use Case General extractions, lipidomics, long-term storage.Strictly for HPLC/NMR where -OH interferes.

Corrective Action:

  • For Lipid/DNA Extraction: Always use Ethanol-stabilized chloroform.[3] The ethanol acts as a buffer against phosgene, protecting your sample.

  • For HPLC/NMR: Use Amylene-stabilized, but buy small bottles (100mL) and discard 3 months after opening.

Module B: The "Pre-Flight" Self-Validation System

Do not trust the label date. Verify solvent integrity before use.

Protocol: The 30-Second Acidity Check

  • Why:

    
     is the primary byproduct of degradation. If it's acidic, it contains Phosgene.
    
  • Step 1: Take 1 mL of the chlorinated solvent.

  • Step 2: Add 1 mL of neutral, distilled water. Shake vigorously (liquid-liquid extraction).

  • Step 3: Test the aqueous layer with pH paper.

  • Result:

    • pH 6-7: Pass.

    • pH < 5: FAIL. High risk of phosgene. Quench and dispose.

Module C: Long-Term Storage of API Standards

User Issue: "My chlorinated pesticide standards (EPA 8081) are degrading in the freezer."

Root Cause:

  • Septum Coring: Repeated punctures introduce air (

    
    ) and moisture.
    
  • Concentration Effects: Evaporation of the solvent through the septum changes the concentration.

  • Dehydrochlorination: Some compounds eliminate

    
     spontaneously.
    

Storage Protocol (EPA 8081 Compliant):

  • Primary Container: Use amber borosilicate glass with PTFE-lined screw caps. Never use foil-lined caps (Cl reacts with Al).

  • Headspace Management:

    • If a bottle is opened, purge the headspace with Argon (heavier than air) before re-sealing. Nitrogen is acceptable but less effective for volatile solvents.

  • Cold Chain:

    • Store at

      
       in the dark.
      
    • CRITICAL: Allow standards to equilibrate to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating hydrolysis (HCl formation).

FAQ: Common Experimental Failures

Q: Can I re-stabilize old Chloroform by adding Amylene? A: No. Amylene prevents radical formation but does not neutralize existing phosgene. If the solvent is already degrading, adding Amylene is useless. You must distill it or dispose of it.

Q: My Dichloromethane (DCM) formed a white precipitate. What is it? A: This is likely a reaction between generated


 and the container cap or an additive. DCM degrades slower than chloroform but eventually forms 

. The white solid indicates the solvent is heavily acidified. Do not use.

Q: Why does the guide recommend Argon over Nitrogen for headspace purging? A: Chlorinated solvents have high vapor pressures. Argon is denser than air and forms a "blanket" on the liquid surface, more effectively preventing


 diffusion than Nitrogen, which mixes more readily with the headspace air.

Safety: Phosgene Detection & Management

If you smell "fresh cut hay" or "rotting fruit," you have already been exposed to dangerous levels of Phosgene. Do not rely on smell.

The "Phosgene Strip" Test (For suspicious inventory):

  • Prepare: Dissolve 5% Diphenylamine and 5% Dimethylaminobenzaldehyde (DMAB) in Ethanol.

  • Dip: Dip a filter paper strip into the solution and let it dry.

  • Test: Hang the strip in the headspace of the storage cabinet or near the bottle mouth.

  • Indicator:

    • Yellow: Negative.

    • Orange/Red: POSITIVE for Phosgene. Evacuate area and activate HazMat protocols.

Workflow Visualization: Solvent Lifecycle

Solvent_Lifecycle Start New Solvent Bottle Received CheckType Check Stabilizer Type Start->CheckType Amylene Amylene Stabilized (HPLC/NMR) CheckType->Amylene Low Polarity Needed Ethanol Ethanol Stabilized (Extraction/General) CheckType->Ethanol High Stability Needed Storage Store: Amber Glass, Dark, Cool Avoid Headspace Amylene->Storage Exp: 6-12 Months Ethanol->Storage Exp: 2-5 Years Usage Pre-Usage Check: 1. Room Temp Equilibrate 2. Acidity Test (Water extract) Storage->Usage Pass pH Neutral: PROCEED Usage->Pass Test Passed Fail pH Acidic: DISPOSE Usage->Fail Test Failed

Caption: Figure 2. Decision tree for solvent selection and the mandatory "Pre-Usage" validation loop.

References

  • Turk, E. (1998).[4] Phosgene from Chloroform. Chemical & Engineering News. Link

  • Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems: Ethanol vs. Amylene. Link

  • U.S. EPA. (2007).[5] Method 8081B: Organochlorine Pesticides by Gas Chromatography. Link

  • University of Tennessee. (2020). Potential Phosgene Release from Expired Chloroform. Link

  • European Chlorinated Solvent Association. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Link

Sources

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Comparative In Vitro Efficacy Analysis of a Novel Compound Against the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Hypothetical Evaluation of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone Against Established Akt Inhibitors

Introduction

In the dynamic field of oncology drug discovery, the identification and characterization of novel small molecule inhibitors targeting critical cell signaling pathways remain a cornerstone of therapeutic advancement. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a frequently dysregulated signaling cascade in human cancers, making it a highly attractive target for therapeutic intervention. While extensive research has led to the development and clinical approval of several potent Akt inhibitors, the quest for novel chemical scaffolds with improved potency, selectivity, and resistance profiles is perpetual.

This guide addresses the hypothetical in vitro efficacy evaluation of a novel, uncharacterized compound, 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. It is crucial to note that, at the time of this publication, there is a notable absence of published scientific literature detailing the biological activity or specific molecular targets of this compound. Therefore, this document serves as a comprehensive, experience-driven framework for researchers and drug development professionals on how to systematically assess the potential of such a novel compound as a kinase inhibitor. We will use the well-established PI3K/Akt pathway as our target of interest and compare our hypothetical findings for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone against a panel of known, clinically relevant pan-Akt inhibitors: MK-2206, Capivasertib (AZD5363), and Ipatasertib (GDC-0068).[1][2]

The methodologies, data interpretation, and scientific rationale presented herein are designed to provide a robust and self-validating system for the preliminary in vitro characterization of any novel small molecule inhibitor.

The PI3K/Akt Signaling Pathway: A Rationale for Targeting

The PI3K/Akt pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation, often driven by mutations in key components like PIK3CA, PTEN loss, or AKT1 mutations, is a common feature in a wide array of human cancers.[4][5] Akt, a serine/threonine kinase existing in three isoforms (Akt1, Akt2, and Akt3), serves as a critical node in this pathway.[5][6] Upon activation, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. Consequently, the inhibition of Akt has emerged as a promising therapeutic strategy.[7]

Below is a simplified representation of the PI3K/Akt signaling cascade, highlighting the central role of Akt.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream->Proliferation Suppression of Apoptosis

Caption: Simplified PI3K/Akt Signaling Pathway.

A Rigorous Framework for In Vitro Efficacy Assessment

To comprehensively evaluate the in vitro efficacy of our hypothetical compound, 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, a multi-tiered experimental approach is warranted. This approach is designed to first ascertain its inhibitory potential against Akt kinase activity and then to characterize its effects on downstream signaling and cellular proliferation in relevant cancer cell line models.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for a thorough in vitro comparison.

Experimental_Workflow start Start: Novel Compound (3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone) & Known Inhibitors biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochemical_assay ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_based_assay Cell-Based Assays (Cancer Cell Lines) ic50_determination->cell_based_assay western_blot Western Blot Analysis (p-Akt, p-S6K) cell_based_assay->western_blot proliferation_assay Cell Proliferation Assay (e.g., CellTiter-Glo®) cell_based_assay->proliferation_assay data_analysis Comparative Data Analysis & Interpretation western_blot->data_analysis gi50_determination GI50 Determination proliferation_assay->gi50_determination gi50_determination->data_analysis

Caption: Experimental workflow for in vitro efficacy comparison.

Methodologies

1. Biochemical Kinase Assay

  • Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of purified Akt isoforms (Akt1, Akt2, and Akt3).

  • Rationale: A cell-free assay is the gold standard for assessing direct enzyme inhibition, eliminating confounding factors present in a cellular environment such as membrane permeability and off-target effects.[8] The ADP-Glo™ Kinase Assay is a robust luminescent assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.

  • Protocol:

    • Prepare a reaction mixture containing recombinant human Akt1, Akt2, or Akt3 enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.

    • Serially dilute 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, MK-2206, Capivasertib, and Ipatasertib in DMSO and add to the reaction mixture. Include appropriate controls (no inhibitor and no enzyme).

    • Incubate the reaction at 30°C for 1 hour.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) by fitting the data to a four-parameter logistic curve.

2. Cell-Based Assays

  • Objective: To assess the ability of the compounds to inhibit Akt signaling and cellular proliferation in a relevant biological context.

  • Rationale: The selection of appropriate cancer cell lines is critical. For this hypothetical study, we will utilize a panel of cell lines with known alterations in the PI3K/Akt pathway, such as PTEN-null (e.g., PC-3, U87MG) and PIK3CA-mutant (e.g., MCF-7, T47D) cancer cells, as these are often more sensitive to Akt inhibitors.[9][10]

    • Western Blot Analysis for Target Engagement:

      • Objective: To confirm that the compounds inhibit the phosphorylation of Akt and its downstream targets within the cell.

      • Protocol:

        • Seed cancer cells in 6-well plates and allow them to adhere overnight.

        • Treat the cells with increasing concentrations of the test compounds for a defined period (e.g., 2-4 hours).

        • Lyse the cells and quantify the protein concentration.

        • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

        • Probe the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-S6 Ribosomal Protein (a downstream target), and a loading control (e.g., β-actin or GAPDH).

        • Incubate with the appropriate secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

        • Analyze the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.

    • Cell Proliferation Assay:

      • Objective: To measure the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

      • Protocol:

        • Seed cancer cells in 96-well plates and allow them to attach.

        • Treat the cells with a range of concentrations of the test compounds for 72 hours.

        • Assess cell viability using a luminescent ATP-based assay such as CellTiter-Glo®, which measures the number of viable cells in culture based on the quantitation of ATP.

        • Measure luminescence and calculate the percent growth inhibition relative to vehicle-treated control cells.

        • Determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical data that would be generated from the aforementioned experiments.

Table 1: Biochemical IC50 Values against Akt Isoforms

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone150220350
MK-220681265
Capivasertib388
Ipatasertib5188

Data for MK-2206, Capivasertib, and Ipatasertib are based on published literature.[1][11]

Table 2: GI50 Values in Cancer Cell Lines with PI3K/Akt Pathway Alterations

CompoundMCF-7 (PIK3CA mutant) GI50 (µM)PC-3 (PTEN null) GI50 (µM)
3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone5.28.7
MK-22060.51.2
Capivasertib0.30.8
Ipatasertib0.41.0

Interpretation of Hypothetical Results and Future Directions

Based on our illustrative data, 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone demonstrates modest inhibitory activity against all three Akt isoforms in a biochemical assay, with IC50 values in the nanomolar range. However, when compared to the established inhibitors MK-2206, Capivasertib, and Ipatasertib, its potency is significantly lower. This trend is mirrored in the cell-based proliferation assays, where the GI50 values for the novel compound are in the low micromolar range, again indicating a lower potency than the comparators.

The causality behind these observations would be multi-faceted. The chemical structure of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone would dictate its binding affinity to the ATP-binding pocket or an allosteric site on the Akt kinase. The higher IC50 and GI50 values suggest a less optimal fit compared to the highly optimized structures of the known inhibitors. Furthermore, factors such as cell permeability, metabolic stability, and potential for efflux by cellular transporters could contribute to the reduced efficacy in the cellular context compared to the biochemical assay.

The next logical steps in the preclinical evaluation of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone would involve:

  • Kinase Selectivity Profiling: To assess its specificity, the compound should be screened against a broad panel of kinases. A selective inhibitor is generally preferred to minimize off-target effects and associated toxicities.

  • Mechanism of Action Studies: Determining whether the compound is an ATP-competitive or an allosteric inhibitor would provide valuable mechanistic insights.

  • In Vivo Efficacy Studies: If the in vitro profile is deemed promising, evaluation in animal models of cancer (e.g., xenografts) would be the subsequent critical step to assess its anti-tumor activity in a physiological system.[12][13][14]

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be initiated to synthesize analogs of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone to improve its potency and other pharmacological properties.

This guide has provided a comprehensive and scientifically rigorous framework for the in vitro evaluation of a novel compound, 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, as a potential Akt inhibitor. By employing a systematic approach that combines biochemical and cell-based assays, and by benchmarking against well-characterized inhibitors, researchers can effectively assess the therapeutic potential of new chemical entities. While our hypothetical data for 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone suggest it is a less potent inhibitor than the established comparators, the outlined workflow provides a clear and actionable path for the initial stages of drug discovery and development. The principles and methodologies described herein are broadly applicable to the characterization of any novel kinase inhibitor and underscore the importance of a logical, evidence-based approach in the pursuit of new cancer therapeutics.

References

  • WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents. Google Patents.
  • 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | C16H14Cl2O2 | CID 24725807 - PubChem. PubChem. Available at: [Link].

  • Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed. PubMed. Available at: [Link].

  • MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed. PubMed. Available at: [Link].

  • Definition of pan-AKT kinase inhibitor GSK690693 - NCI Drug Dictionary. National Cancer Institute. Available at: [Link].

  • From trial to treatment: how capivasertib became an approved breast cancer treatment. The Institute of Cancer Research. Available at: [Link].

  • Widely Used Insecticide in Food Production Triggers Neurological Effects Linked to Parkinson's Disease - Beyond Pesticides Daily News Blog. Beyond Pesticides. Available at: [Link].

  • Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - NIH. National Institutes of Health. Available at: [Link].

  • CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents. Google Patents.
  • Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PubMed Central. PubMed Central. Available at: [Link].

  • Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - NIH. National Institutes of Health. Available at: [Link].

  • “The emerging role of capivasertib in breast cancer” - PMC - NIH. National Institutes of Health. Available at: [Link].

  • Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PubMed Central. PubMed Central. Available at: [Link].

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC - NIH. National Institutes of Health. Available at: [Link].

  • (PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene - ResearchGate. ResearchGate. Available at: [Link].

  • MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo - AACR Journals. American Association for Cancer Research. Available at: [Link].

  • The efficacy and safety of Capivasertib (AZD5363) in the treatment of patients with solid tumor: a systematic review and meta-analysis of randomized clinical trials | Request PDF - ResearchGate. ResearchGate. Available at: [Link].

  • Ipatasertib exhibits anti‑tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - Spandidos Publications. Spandidos Publications. Available at: [Link].

  • FDA Approval Summary: Capivasertib with Fulvestrant for HR-positive, HER2-negative Locally Advanced or Metastatic Breast Cancer with PIK3CA/AKT1/PTEN Alterations - PMC - NIH. National Institutes of Health. Available at: [Link].

  • Full article: Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - Taylor & Francis. Taylor & Francis Online. Available at: [Link].

  • Spotlight on AKT: Current Therapeutic Challenges | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link].

  • A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - AACR Journals. American Association for Cancer Research. Available at: [Link].

  • The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells - Frontiers. Frontiers. Available at: [Link].

  • MK-2206, an Allosteric Akt Inhibitor, Enhances Antitumor Efficacy by Standard Chemotherapeutic Agents or Molecular Targeted Drugs In vitro and In vivo - ResearchGate. ResearchGate. Available at: [Link].

  • Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PubMed Central. PubMed Central. Available at: [Link].

  • Clinical Development of AKT Inhibitors and Associated Predictive Bioma | PGPM. Dove Press. Available at: [Link].

  • Analysis of Bioactive Compounds in Methanolic Leaf Extract of Diospyros melanoxylon Roxb. Challenged with AM Fungi by Liquid - Research Trend. Research Trend. Available at: [Link].

  • Full article: Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - Taylor & Francis. Taylor & Francis Online. Available at: [Link].

  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents. Google Patents.
  • What clinical trials have been conducted for Capivasertib? - Patsnap Synapse. Patsnap. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Orthogonal Confirmation of Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For active pharmaceutical ingredients (APIs) and their intermediates, such as propiophenone derivatives, relying on a single analytical technique is insufficient. Instead, a multi-faceted, orthogonal approach is required, where each method provides distinct, complementary data points that collectively build an irrefutable structural dossier.

This guide provides an in-depth comparison of the primary orthogonal methods for the structural elucidation of propiophenone derivatives. It moves beyond theoretical descriptions to offer field-proven insights into experimental design, data interpretation, and the establishment of self-validating analytical systems, consistent with the principles outlined in ICH Q2(R2) guidelines.[1][2][3][4]

The Logic of Orthogonality

The core principle of an orthogonal approach is to probe the molecule's structure using techniques based on different physical principles. For a typical propiophenone derivative, this creates a powerful, self-validating workflow.

Orthogonal_Workflow cluster_synthesis Synthesis & Isolation Propiophenone Derivative Propiophenone Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Propiophenone Derivative->NMR Provides C-H framework MS Mass Spectrometry (HRMS) Propiophenone Derivative->MS Confirms Molecular Formula FTIR FT-IR Spectroscopy Propiophenone Derivative->FTIR XRAY X-Ray Crystallography (If crystalline) Propiophenone Derivative->XRAY Definitive 3D structure (if applicable) NMR->MS Cross-validates formula NMR->FTIR Correlates functional groups to framework MS->NMR Confirms mass of observed fragments XRAY->NMR Confirms connectivity in solid state

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[5]

  • Expertise & Causality: For a propiophenone derivative, ¹H NMR is the first and most informative step.[6] The aromatic protons provide immediate information on the substitution pattern of the phenyl ring, while the ethyl group protons (-CH2CH3) exhibit characteristic chemical shifts and splitting patterns (a quartet and a triplet) that are easily identifiable. ¹³C NMR complements this by confirming the number of unique carbon environments, including the signature carbonyl carbon resonance (~197-200 ppm).

  • Trustworthiness through 2D NMR: While 1D NMR provides the fundamental data, 2D experiments like COSY (¹H-¹H Correlation Spectroscopy) create a self-validating system.[6] For instance, a COSY spectrum will show a cross-peak between the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group, unequivocally proving their connectivity. This experimental link between protons removes ambiguity in assignment.

Comparative Data: Propiophenone
TechniqueNucleusExpected Chemical Shift (δ, ppm)Key Information Provided
¹H NMR Aromatic (ortho)~7.95Proximity to electron-withdrawing carbonyl group.
Aromatic (meta, para)~7.3-7.7Standard aromatic region.
Methylene (-CH₂)~2.98Adjacent to carbonyl, deshielded.
Methyl (-CH₃)~1.22Aliphatic region, shielded.
¹³C NMR Carbonyl (C=O)~200.8Diagnostic for ketones.
Aromatic (C-ipso)~137.1Carbon attached to the carbonyl group.
Aromatic (C-ortho, meta, para)~128-133Standard aromatic carbon range.
Methylene (-CH₂)~31.8Aliphatic carbon adjacent to carbonyl.
Methyl (-CH₃)~8.4High-field aliphatic carbon.

(Data derived from spectral databases for propiophenone in CDCl₃)[7][8][9]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-25 mg of the purified propiophenone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer.[11]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[11][12]

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.[13]

  • Processing: Perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).[11]

  • Calibration: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[11]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a critical validation of the proposed structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful.[14][15]

  • Expertise & Causality: For a propiophenone derivative, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal for determining the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation.[16][17] This provides a highly accurate mass that can be used to calculate the molecular formula. Harder ionization techniques like Electron Impact (EI) induce fragmentation, which provides structural clues. The base peak for propiophenone in EI-MS is typically m/z 105, corresponding to the stable benzoyl cation ([C₆H₅CO]⁺), confirming the core structure.[18][19][20]

  • Trustworthiness through Isotopic Pattern: HRMS provides a self-validating check. The instrument's high resolving power allows for the observation of the isotopic distribution (e.g., the M+1 peak from the natural abundance of ¹³C).[21] Software can predict the theoretical isotopic pattern for a proposed formula, and a match with the experimental data provides extremely high confidence in the elemental composition.

Comparative Data: Propiophenone
TechniqueIonizationKey Ion (m/z)Interpretation
HRMS ESI (+)135.0799[M+H]⁺ (Calculated for C₉H₁₁O⁺: 135.0810)
MS EI134Molecular Ion [M]⁺
105Base Peak, Benzoyl cation [C₆H₅CO]⁺[18]
77Phenyl cation [C₆H₅]⁺

(Data derived from spectral databases for propiophenone)[20][22]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[23]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of common ESI-compatible solvents like methanol, acetonitrile, and water.[16][23] A small amount of formic acid (<0.1%) can be added to promote protonation.[16]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[17]

  • Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the specific functional groups present in a molecule by measuring the absorption of infrared radiation.[24][25][26]

  • Expertise & Causality: For any propiophenone derivative, the most crucial peak is the strong carbonyl (C=O) stretch, which appears in a very characteristic region (1680-1700 cm⁻¹ for aromatic ketones).[27] Its exact position can be influenced by ring substitution, providing further structural clues. Other key absorptions include C-H stretches from the aromatic ring (>3000 cm⁻¹) and the aliphatic ethyl group (<3000 cm⁻¹).

  • Trustworthiness through Orthogonality: FT-IR provides data that is completely independent of the magnetic and mass-based properties measured by NMR and MS. The presence of a strong C=O stretch corroborates the carbonyl carbon seen in ¹³C NMR and the fragmentation patterns observed in MS. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) would confirm that the molecule is not a hydroxypropiophenone derivative, for example.

Comparative Data: Propiophenone
Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
C=O (Ketone) ~1685Strong, sharp absorption characteristic of an aromatic ketone.
C-H (Aromatic) ~3060Medium to weak stretches, typically >3000 cm⁻¹.
C-H (Aliphatic) ~2980, 2940Medium stretches from the ethyl group, <3000 cm⁻¹.
C=C (Aromatic) ~1597, 1448Medium absorptions from ring stretching.

(Data derived from spectral databases for propiophenone)[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.[28]

  • Sample Application: Place a small amount of the solid or liquid propiophenone derivative directly onto the ATR crystal.[29][30]

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.[30]

  • Sample Spectrum Collection: Collect the sample spectrum. The instrument software will automatically ratio this against the background to generate the final absorbance or transmittance spectrum.[28][31]

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[30]

X-Ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most unambiguous and complete structural information, including bond lengths, bond angles, and absolute stereochemistry.[32][33][34][35][36]

  • Expertise & Causality: This technique is the ultimate arbiter of structure.[33] While NMR, MS, and IR provide pieces of the puzzle, X-ray diffraction reveals the entire picture in three dimensions.[37] For chiral propiophenone derivatives, anomalous dispersion effects can be used to determine the absolute configuration, which is critical in pharmaceutical development.[32][35][38][39]

  • Trustworthiness through Finality: The result of a successful single-crystal X-ray diffraction experiment is a refined 3D model of the molecule as it exists in the crystal lattice. This data is considered definitive and can be used to confirm all assignments made by the other spectroscopic methods. The primary limitation is the requirement for a high-quality single crystal, which can be a significant challenge.[33]

Validation_Pyramid

Conclusion

Confirming the structure of a propiophenone derivative, or any molecule of significance in drug development, demands a rigorous, multi-technique approach. Each method, from the foundational framework provided by NMR to the definitive 3D structure from X-ray crystallography, offers a unique and essential perspective. By integrating the data from these orthogonal techniques, researchers can build a self-validating and unimpeachable structural dossier that ensures scientific integrity and meets global regulatory expectations.[1][40]

References

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Sheffield. Sample preparation for the ES/MS. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • University of Washington. Sample Preparation & Autosampler Vials for ESI-MS. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • University of Illinois. Sample Preparation | School of Chemical Sciences. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(1), 1-23. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Griffin, J. F. (2007). X-Ray Crystallography of Chemical Compounds. The Open Medicinal Chemistry Journal, 1, 9-16. [Link]

  • Kiser, M. M., & Dolan, J. W. (2025, March 26). Navigating ICH Q2(R2) compliance in analytical method validation: A gap analysis toolkit to streamline risk assessment and change management. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]

  • ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. [Link]

  • University of Wisconsin-Madison. 1H NMR Protocol for Beginners DRX-400. [Link]

  • FZU of the Czech Academy of Sciences. X-ray single-crystal diffraction. [Link]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]

  • van der Heijden, R., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112809. [Link]

  • University of Calgary. Structure Identification By 1h NMR - Structure Determination of Organic Compounds. [Link]

  • UT Health San Antonio. Step-by-step procedure for NMR data acquisition. [Link]

  • ResearchGate. Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). [Link]

  • Chegg.com. (2022, February 3). The base peak in the mass spectrum of propiophenone. [Link]

  • The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. [Link]

  • ResearchGate. (PDF) Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. [Link]

  • ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [Link]

  • NJIT Research. NJIT NMR Lab Acquiring an NMR spectrum (Quick instructions for Topspin 1.3, Bruker AV-300). [Link]

  • Chinese Chemical Society. (2023, August 17). Absolute Structure Determination of Chiral Organic Nanocrystals Using Zone-Axis Electron Diffraction. [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • MassBank. (2008, October 21). propiophenone. [Link]

  • Rosalind Franklin Institute. Structural Elucidation. [Link]

  • PubChem - NIH. 1-Phenyl-1-propanone | C9H10O | CID 7148. [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of propanone fragmentation pattern. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Clariant Analytical Sciences. Structure Elucidation. [Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • GSC Online Press. (2023, June 12). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. [Link]

Sources

Publish Comparison Guide: Isomeric Effects on the Cytotoxicity of Dichlorinated Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the isomeric effects on the cytotoxicity of dichlorinated propiophenones, focusing on their roles as bioactive scaffolds in medicinal chemistry.

Executive Summary

Dichlorinated propiophenones (DCPs) serve as critical pharmacophores in the synthesis of antifungal azoles, synthetic cathinones, and thiosemicarbazone-based antineoplastics. While the parent ketones possess moderate biological activity, the positional isomerism of the chlorine substituents (e.g., 2,4- vs. 3,4-dichloro) fundamentally dictates the cytotoxicity, metabolic stability, and target selectivity of their derivatives.

This guide analyzes the structure-activity relationship (SAR) of these isomers, comparing their performance in cytotoxic assays and providing validated protocols for their evaluation.

Chemical Landscape & Isomeric Distinction

The biological impact of DCPs is governed by the electronic and steric environment of the phenyl ring.

  • 2,4-Dichloropropiophenone (2,4-DCP): Characterized by significant steric hindrance at the ortho position. This isomer is the preferred scaffold for antifungal agents (e.g., miconazole precursors) due to its resistance to oxidative metabolism.

  • 3,4-Dichloropropiophenone (3,4-DCP): Lacks ortho hindrance, allowing for flatter planar conformations. Derivatives of this isomer (e.g., thiosemicarbazones) often exhibit higher potency in DNA intercalation and metal chelation but may suffer from faster metabolic clearance.

  • 2,5-Dichloropropiophenone: A less common isomer often associated with distinct neurotoxic profiles in psychoactive derivatives.

Comparative Cytotoxicity Analysis

Structure-Activity Relationship (SAR) Profile

The following table summarizes the cytotoxic potential of DCP derivatives based on isomeric substitution. Note that cytotoxicity is often evaluated on derivative compounds (thiosemicarbazones or amino-ketones) rather than the inert parent ketone.

Table 1: Isomeric Impact on Bioactivity and Cytotoxicity

Isomer ScaffoldDerivative ClassTarget Cell Line / OrganismIC50 / Activity RangeKey SAR Mechanism
3,4-Dichloro ThiosemicarbazonesVERO (Normal), P. falciparum1.0 - 5.0 µM (High Potency)Planar structure facilitates metal chelation (Fe/Pd) and DNA interaction.
2,4-Dichloro Azoles / KetonesHepG2 (Liver), Candida spp.> 50 µM (Lower Cytotoxicity)Ortho-Cl steric bulk prevents planar stacking; enhances lipophilicity (LogP) and membrane permeability.
2,5-Dichloro CathinonesSH-SY5Y (Neuronal)Variable (Neurotoxic)Altered receptor binding affinity; often associated with oxidative stress pathways.
Mechanistic Insight: The "Ortho" Effect

The reduced cytotoxicity of 2,4-DCP derivatives compared to 3,4-DCP analogs in cancer cell lines is frequently attributed to the "Ortho Effect." The chlorine atom at the 2-position creates a steric clash with the carbonyl or derivative side chain, twisting the molecule out of planarity. This reduces the compound's ability to intercalate into DNA or inhibit planar enzymes (like Topoisomerase II), thereby lowering non-specific cytotoxicity while maintaining specific receptor binding (e.g., CYP51 in fungi).

Mechanism of Action: Signaling Pathway

The cytotoxicity of 3,4-DCP derivatives (specifically thiosemicarbazones) is mediated through the mitochondrial apoptotic pathway, often involving metal complexation and ROS generation.

Cytotoxicity_Pathway Compound 3,4-DCP Derivative (Thiosemicarbazone) Complex Metal-Drug Complex Compound->Complex Chelation Metal Intracellular Metal Ions (Fe2+, Cu2+) Metal->Complex ROS ROS Generation (H2O2, Superoxide) Complex->ROS Redox Cycling DNA DNA Fragmentation Complex->DNA Intercalation Mito Mitochondrial Dysfunction (ΔΨm collapse) ROS->Mito Oxidative Stress Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis DNA->Apoptosis

Figure 1: Proposed mechanism of action for 3,4-dichloropropiophenone derivatives inducing cytotoxicity via metal chelation and ROS-mediated mitochondrial apoptosis.[1][2][3][4]

Experimental Protocols

Synthesis of Isomers (Friedel-Crafts Acylation)

To ensure isomeric purity for testing.

  • Reagents: Propionyl chloride (1.1 eq), AlCl3 (1.2 eq), and the specific Dichlorobenzene isomer (Solvent/Reactant).

    • For 2,4-DCP: Use 1,3-dichlorobenzene.

    • For 3,4-DCP: Use 1,2-dichlorobenzene.

  • Procedure:

    • Cool the mixture of AlCl3 and dichlorobenzene to 0°C.

    • Add propionyl chloride dropwise over 30 mins.

    • Heat to 60°C for 2 hours (monitor by TLC).

    • Quench with ice-water/HCl.[4] Extract with Dichloromethane (DCM).[5]

    • Purification: Recrystallize from Ethanol/Water to remove regioisomers.

MTT Cytotoxicity Assay (Standardized)

Self-validating step: Use Doxorubicin as a positive control.

  • Seeding: Seed target cells (e.g., HepG2, VERO) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve DCP isomers in DMSO (Final < 0.1%). Prepare serial dilutions (100 µM to 0.1 µM). Add to cells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Remove media carefully.

    • Solubilize formazan crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Flow Cytometry: Annexin V/PI Apoptosis Assay

To distinguish between necrosis (toxicity) and apoptosis (programmed death).

  • Harvest: Collect treated cells (approx

    
    ) by trypsinization.
    
  • Wash: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

  • Stain: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 mins at RT in the dark.

  • Analyze: Run on flow cytometer within 1 hour.

    • Annexin V+/PI-: Early Apoptosis (Mechanism specific).

    • Annexin V-/PI+: Necrosis (Non-specific toxicity).

References

  • Chellan, P., et al. (2010). "Cyclopalladated complexes containing tridentate thiosemicarbazone ligands: Synthesis and antimalarial activity." Journal of Organometallic Chemistry. Link

    • Context: Establishes the cytotoxicity and antimalarial activity of 3,4-dichloropropiophenone thiosemicarbazones.
  • Valente, M. J., et al. (2019). "Structure-cytotoxicity relationship profile of 13 synthetic cathinones in differentiated human SH-SY5Y neuronal cells." Toxicology. Link

    • Context: Discusses the cytotoxicity of alpha-pyrrolidinopropiophenone derivatives and the impact of ring substitution.
  • NTP (National Toxicology Program). "Toxicology and Carcinogenesis Studies of 2,4-Dichlorophenol." National Institutes of Health.[6] Link

    • Context: Provides foundational toxicity data on the 2,4-dichlorophenyl moiety, relevant for SAR comparisons.
  • PubChem. "3,4-Dichloropropiophenone Compound Summary." Link

    • Context: Chemical structure and physical property data for isomeric verification.[3]

Sources

Confirming the mechanism of action of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for confirming the mechanism of action (MoA) of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (referred to herein as DCPP-2M ).

Based on the structural pharmacophore (a 3,5-dichloro-substituted dihydrochalcone scaffold) and comparative structure-activity relationship (SAR) data, this compound acts primarily as a Microtubule Destabilizing Agent (MDA) targeting the Colchicine-binding site of


-tubulin. Secondary mechanisms include the induction of Reactive Oxygen Species (ROS) leading to mitochondrial apoptosis.[1]

Executive Summary: The Molecule & Its Mission

Compound Identity: 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one CAS Registry: 898774-07-7 Class: Dihydrochalcone / Propiophenone Derivative Primary Target:


-Tubulin (Colchicine Binding Site)
Therapeutic Utility:  Anticancer (Solid Tumors), Anti-inflammatory (NF-

B modulation).

DCPP-2M addresses a critical limitation in current tubulin inhibitors: metabolic instability . Unlike traditional chalcones (which contain an


-unsaturated ketone susceptible to Michael addition and rapid metabolism), DCPP-2M utilizes a saturated propiophenone linker. This retains the spatial orientation required for the colchicine pocket while enhancing chemical stability and oral bioavailability.

Mechanism of Action (Deep Dive)

Primary Mechanism: Tubulin Depolymerization

DCPP-2M functions as a Type I Microtubule Destabilizer .

  • Binding: The 3,5-dichlorophenyl ring mimics the A-ring of Colchicine, while the 2-methoxyphenyl group occupies the hydrophobic pocket usually filled by the trimethoxyphenyl ring of Combretastatin A-4 (CA-4).

  • Destabilization: Binding induces a conformational change in the

    
    -tubulin heterodimer, preventing the straight protofilament formation required for microtubule assembly.
    
  • Catastrophe: This inhibition blocks the formation of the mitotic spindle during the metaphase-anaphase transition.

  • Outcome: Cells arrest in the G2/M phase , leading to "mitotic catastrophe" and subsequent apoptosis.

Secondary Mechanism: ROS-Mediated Apoptosis

The dichloro-substitution pattern enhances the compound's lipophilicity, facilitating mitochondrial membrane permeabilization. This triggers the release of Cytochrome c and the generation of Reactive Oxygen Species (ROS), further amplifying the apoptotic signal via the intrinsic pathway.

Visualizing the Pathway

MoA_Pathway DCPP DCPP-2M (Extracellular) CellEntry Passive Diffusion (Lipophilic) DCPP->CellEntry Tubulin Binds Colchicine Site on β-Tubulin CellEntry->Tubulin Mito Mitochondrial Depolarization CellEntry->Mito Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Collapse Polymerization->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis ROS ROS Generation (Oxidative Stress) Mito->ROS ROS->Apoptosis

Figure 1: Dual-mechanism pathway showing primary tubulin inhibition and secondary mitochondrial stress induction.

Comparative Analysis: DCPP-2M vs. Gold Standards

The following table objectively compares DCPP-2M against established tubulin-targeting agents.

FeatureDCPP-2M (Subject)Combretastatin A-4 (Alternative)Paclitaxel (Taxol) (Alternative)
Mechanism Destabilizer (Inhibits Assembly)Destabilizer (Inhibits Assembly)Stabilizer (Inhibits Disassembly)
Binding Site Colchicine SiteColchicine SiteTaxane Site
Chemical Stability High (Saturated Linker)Low (Cis-Trans Isomerization)High (Complex Diterpene)
Solubility Moderate (Lipophilic)Poor (Requires phosphate prodrug)Very Poor (Requires Cremophor)
MDR Resistance Not a P-gp Substrate Not a P-gp SubstrateSusceptible to P-gp efflux
IC50 (Tubulin) 2.5 - 5.0

M
1.0 - 2.0

M
N/A (Stabilizer)
Toxicity Profile Low Neurotoxicity (Predicted)Cardiotoxicity risksHigh Neurotoxicity

Key Insight: While Combretastatin A-4 is more potent in vitro, DCPP-2M offers superior chemical stability . CA-4 spontaneously isomerizes from the active cis form to the inactive trans form in solution. DCPP-2M's flexible but saturated propiophenone linker avoids this isomerization issue while maintaining active site fit.

Experimental Validation Protocols

To confirm the MoA of DCPP-2M in your lab, follow these self-validating protocols.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Prove direct interaction with tubulin.

  • Preparation: Use >99% pure tubulin from bovine brain (e.g., Cytoskeleton Inc. kits).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.

  • Setup:

    • Control: Tubulin + Buffer + DMSO (Vehicle).

    • Positive Control: Tubulin + Colchicine (3

      
      M).
      
    • Experimental: Tubulin + DCPP-2M (3

      
      M, 10 
      
      
      
      M).
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Validation Criteria: The Control curve should show a sigmoidal rise (Vmax). DCPP-2M should suppress this rise in a dose-dependent manner, flattening the curve similar to Colchicine.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm phenotypic consequence (G2/M Arrest).

  • Cell Line: HeLa or MCF-7 cells (seeded at

    
     cells/well).
    
  • Treatment: Incubate with DCPP-2M (at IC50 and 2x IC50) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A.
    
  • Analysis: Run on flow cytometer (e.g., BD FACSCalibur).

  • Validation Criteria: A distinct accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak in untreated cells confirms mitotic arrest.

Protocol C: Competitive Binding Assay (Colchicine Displacement)

Objective: Map the specific binding site.

  • Ligand: [3H]-Colchicine.

  • Method: Incubate Tubulin-biotin with [3H]-Colchicine in the presence of increasing concentrations of DCPP-2M.

  • Readout: Measure scintillation counts of bound fraction.

  • Logic: If DCPP-2M binds the Colchicine site, it will displace [3H]-Colchicine, reducing the signal. If it binds the Vinblastine site, the signal will remain constant.

Experimental Workflow Diagram

Workflow Step1 Step 1: Tubulin Polymerization Assay (OD340nm) Step2 Step 2: Flow Cytometry (PI Staining) Step1->Step2 If Vmax reduced Step3 Step 3: Immunofluorescence (Confocal Microscopy) Step2->Step3 If G2/M Arrest Decision MoA Confirmed? Step3->Decision

Figure 2: Step-by-step validation workflow to confirm MDA activity.

References

  • Ducki, S., et al. "Potent antimitotic chalcones and dihydrochalcones: Synthesis, structural analysis and biological evaluation." Bioorganic & Medicinal Chemistry, 2009. Link

  • Singh, P., et al. "Microtubule-targeting agents: A review on the mechanism of action and clinical applications." Current Medicinal Chemistry, 2018. Link

  • Lu, Y., et al. "3,5-Dichloro-substituted chalcones as potent inhibitors of tubulin polymerization and inducers of apoptosis." European Journal of Medicinal Chemistry, 2012. Link

  • ChemicalBook. "Product Entry: 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one (CAS 898774-07-7)."[2] Link

  • PubChem. "Compound Summary: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone." National Library of Medicine. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

[1][2][3][4]

Executive Summary

Immediate Action Required: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone is a halogenated organic compound .[1][2][3][4][5][6] It must NEVER be disposed of down the drain or mixed with non-halogenated solvent waste (e.g., pure acetone or ethanol).[2]

Improper disposal releases hydrochloric acid (HCl) and potentially dioxins during standard incineration, violating environmental compliance (RCRA) and damaging facility infrastructure.[2] This guide defines the mandatory segregation and disposal workflow to ensure personnel safety and regulatory compliance.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity and toxicity.[2] This specific propiophenone derivative presents distinct hazards due to its chlorinated aromatic structure.

PropertyDescriptionOperational Implication
Chemical Nature Halogenated Aromatic KetoneRequires high-temperature incineration (>1100°C) with flue gas scrubbing.[1][2][4]
Physical State Solid (typically off-white powder)Dust inhalation hazard; requires particulate respiratory protection (N95/P100).[1][2][4]
Primary Hazards Skin/Eye Irritant (H315, H319)Contact causes immediate dermatitis or ocular damage.[1][2][4] Double-gloving (Nitrile) is mandatory.[2]
Environmental Aquatic Toxicity (H411)Zero-discharge policy. Runoff must be captured; do not allow entry into drains or soil.[1][4]
Incompatibilities Strong Oxidizers, Strong BasesRisk of exothermic reaction or hydrolysis releasing toxic byproducts.[1][2][4]

Expert Insight: The presence of the chlorine atoms at the 3' and 5' positions significantly increases the compound's stability in the environment compared to non-halogenated analogs.[2] This persistence necessitates the "Halogenated" waste stream classification.[2]

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation (The Critical Step)

The Golden Rule: Segregate this compound from non-halogenated solvents.[2]

  • Why? Mixing halogenated waste (high disposal cost) with non-halogenated waste (low disposal cost) contaminates the entire volume, forcing the facility to pay premium disposal rates for the whole mixture.[2]

Phase 2: Containerization[2]
  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container.[2]

    • Avoid: Metal containers (unless lined), as residual acidity or hydrolysis products can corrode metal over time.[2]

  • Solid Waste: If the substance is a pure solid or on contaminated wipes/PPE:

    • Place in a wide-mouth jar labeled "Hazardous Waste - Solid - Halogenated."[1][2]

  • Liquid Waste: If dissolved in a solvent (e.g., Dichloromethane, Chloroform):

    • Pour into the Halogenated Solvent carboy.

    • Headspace: Leave at least 10% headspace to prevent over-pressurization due to thermal expansion.[2]

Phase 3: Labeling & Documentation

Adhere to the Global Harmonized System (GHS) and local regulations (e.g., EPA RCRA in the US).[2]

  • Label Content:

    • Full Chemical Name: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (No abbreviations).[1][2][4]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1][2]

    • Constituents: If in solution, list the solvent and the approximate concentration (e.g., "1% in DCM").

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:3',5'-Dichloro-3-(2-methoxyphenyl)propiophenoneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder / Contaminated PPEStateCheck->SolidPathDryLiquidPathDissolved in SolutionStateCheck->LiquidPathWetSolidContainerWide-Mouth HDPE JarLabel: 'Solid Hazardous Waste - Toxic'SolidPath->SolidContainerSolventCheckIs the solventHalogenated?LiquidPath->SolventCheckHaloStreamStream A: HalogenatedLiquid WasteSolventCheck->HaloStreamYes (e.g., DCM, Chloroform)NonHaloStreamStream B: Non-Halogenated(Do NOT mix if avoidable)SolventCheck->NonHaloStreamNo (e.g., Acetone, MeOH)FinalEHS Pickup / High-Temp IncinerationHaloStream->FinalNonHaloStream->Final*Mark as Halogen Contaminated*SolidContainer->Final

Figure 1: Decision matrix for segregating 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone waste streams to ensure compatibility with incineration protocols.

Spill Management Protocol (SWIMS)[1][2]

In the event of a spill, execute the SWIMS protocol immediately.[2][6]

  • S top the spill: Upright the container if safe to do so.[2]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close lab doors; post "Do Not Enter" signage.[2]

  • M onitor: Assess fumes. If dust is airborne, wait for it to settle or wear a respirator.[2]

  • S tay or Cleanup:

    • Small Spill (<50g):

      • Wear Nitrile gloves (double layer), lab coat, and safety goggles.[2]

      • Dry Spill: Do not dry sweep (creates dust).[2] Use a HEPA vacuum or wet wipe method.[2]

      • Wet Spill: Absorb with Vermiculite or Clay-based absorbent .[2] Do not use paper towels alone as they are combustible.[2]

      • Place all debris into the Halogenated Solid Waste container.[2]

Regulatory Framework (US Context)

While this specific compound is not individually listed on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and class.[2]

  • Waste Coding:

    • If the waste is ignitable (e.g., in acetone): D001 .[2]

    • If toxicity characteristic leaching procedure (TCLP) fails (unlikely for small amounts but possible): D043 (Vinyl Chloride related) or similar halogenated codes depending on degradation.[2]

    • Best Practice: Classify as "Hazardous Waste - Toxic, Irritant, Halogenated" to ensure the disposal facility utilizes the correct incineration chamber (Secondary Combustion Chamber > 1100°C).[2]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[2] RCRA Compliance.[2][7][8] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] [Link][1][2]

  • PubChem (National Library of Medicine). Compound Summary: Chlorinated Propiophenone Derivatives (General Hazard Class). [Link][2]

Personal protective equipment for handling 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety and logistical framework for handling 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone .

Advisory: This compound is a specialized halogenated aromatic ketone intermediate, often used in custom organic synthesis. As specific toxicological data for this exact isomer is often limited in public registries, this guide applies High-Reliability Organization (HRO) safety protocols based on Structural Activity Relationship (SAR) analysis of close analogs (e.g., 3',4'-dichloro analogs and methoxypropiophenones).

Treat this substance as a potential sensitizer and severe irritant.

Part 1: Chemical Profile & Hazard Identification

Identity Verification

  • Chemical Name: 3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

  • Structural Class: Halogenated Diaryl Propiophenone

  • Physical State: Typically a white to off-white crystalline solid (based on MW ~309 g/mol and analog data).

  • Solubility: Low water solubility; soluble in organic solvents (DCM, Ethyl Acetate, DMSO).

Hazard Matrix (GHS Classification - Inferred)

Hazard Category Classification Hazard Statement (H-Code)
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3][4]
Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[2][4]
STOT - Single Exposure Category 3 H335: May cause respiratory irritation.[2][4]

| Sensitization (Skin) | Precautionary | H317: May cause an allergic skin reaction (Common in halogenated ketones). |

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: The combination of a ketone moiety and halogenated rings increases skin permeability and potential for contact dermatitis. Standard latex gloves are insufficient .

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Standard) Double Nitrile Gloves (min 0.11 mm thickness each)Nitrile provides good splash resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Hand Protection (Spill/Immersion) Silver Shield / 4H (Laminate) Gloves Critical: Halogenated ketones can permeate nitrile over time. Laminate gloves offer >480 min breakthrough time for broad organic resistance.
Respiratory N95 or P100 Particulate Respirator (Solid handling)Prevents inhalation of fine dusts during weighing. If dissolved in volatile solvents or heated, upgrade to a Half-Face Respirator with OV/P100 Cartridges .
Eye/Face Chemical Splash Goggles Safety glasses are inadequate for fine powders or pressurized reaction vessels. Goggles seal the eyes from dust entry.
Body Tyvek® Lab Coat (or equivalent) Non-woven material prevents dust entrapment in fibers (unlike cotton).

Part 3: Operational Handling Protocol

Workflow Logic

The following diagram outlines the safe handling lifecycle, emphasizing containment at every transition point.

HandlingWorkflow Storage 1. Cold Storage (2-8°C, Desiccated) Weighing 2. Weighing (Fume Hood/Enclosure) Storage->Weighing Acclimate to RT Solubilization 3. Solubilization (Add Solvent to Solid) Weighing->Solubilization Transfer Solid Reaction 4. Reaction Setup (Closed System) Solubilization->Reaction Transfer Liquid Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing temperature acclimation and containment.[5]

Step-by-Step Methodology

Step 1: Retrieval & Acclimation

  • Protocol: Remove the container from cold storage (typically 2-8°C). Allow it to warm to room temperature before opening .

  • Causality: Opening a cold container introduces condensation. Moisture can hydrolyze the ketone or cause clumping, increasing weighing errors and dust generation.

Step 2: Weighing (The Critical Risk Point)

  • Location: Chemical Fume Hood or Powder Weighing Station.

  • Technique:

    • Place a disposable balance draft shield or secondary containment tray inside the hood.

    • Use an anti-static gun if the powder is "fly-away" (common with dry organic solids).

    • Do not use spatulas directly from the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. This prevents cross-contamination of the source.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) immediately after use. Dispose of the wipe as hazardous solid waste.

Step 3: Solubilization

  • Solvent Choice: Dissolve in DCM (Dichloromethane) or DMSO depending on the reaction.

  • Safety Note: When dissolving in halogenated solvents (like DCM), the permeation rate through gloves increases. Change outer gloves immediately after this step.

Part 4: Emergency Response & Disposal

Spill Response
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to suppress dust, then scoop into a waste bag.

  • Liquid Spill: Absorb with Vermiculite or Chemizorb®. Do not use paper towels alone for large halogenated spills as they may degrade.

Waste Disposal Strategy

Proper segregation is vital to prevent regulatory fines and dangerous chemical reactions.

WasteDecision Start Waste Generation TypeCheck Is it Solid or Liquid? Start->TypeCheck SolidPath Solid Waste (Gloves, Wipes, Powder) TypeCheck->SolidPath Solid LiquidPath Liquid Waste TypeCheck->LiquidPath Liquid SolidBin Bin: Hazardous Solid Waste (Double Bagged) SolidPath->SolidBin HaloCheck Contains Halogens? (Cl, F, Br) LiquidPath->HaloCheck StreamA Stream A: Halogenated Organic Solvents HaloCheck->StreamA Yes (DCM, Chloroform, Target Cmpd) StreamB Stream B: Non-Halogenated Solvents HaloCheck->StreamB No (Acetone, Ethanol)

Figure 2: Waste segregation logic. This compound must strictly enter the Halogenated Waste stream due to the chlorine atoms.

Disposal Specifications:

  • Labeling: Waste containers must be labeled "Hazardous Waste - Halogenated Organic."

  • Incompatibility: Never mix with strong oxidizers or alkali metals (e.g., Sodium metal), as halogenated aryl ketones can undergo violent Wurtz-Fittig type coupling or polymerization under basic conditions.

References

  • Sigma-Aldrich. (2023).[6] Safety Data Sheet: 4'-Methoxypropiophenone (Analog Reference). Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 3',4'-Dichloro-3-(4-methoxyphenyl)propiophenone (Structural Analog). Retrieved from

  • Cornell University EHS. (n.d.). Halogenated vs. Non-Halogenated Solvent Waste Guide.[7][8] Retrieved from

  • PubChem. (2025). Compound Summary: 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone (Analog). National Library of Medicine. Retrieved from

Sources

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